(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYINHVVQWXVREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660230 | |
| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-23-5 | |
| Record name | B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, arylboronic acids and their derivatives stand out as indispensable building blocks. Their utility, primarily as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the construction of complex biaryl and heteroaryl structures that form the core of numerous pharmaceuticals.[1][2][3] The compound (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a prime example of a bespoke building block, designed with specific structural features—a fluorinated phenyl ring and a butylamide side chain—that allow medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics in drug candidates.[4][5][6]
This guide provides a comprehensive, in-depth exploration of the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and the practical challenges associated with the synthesis, purification, and characterization of this important intermediate. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Planning
A successful synthesis begins with a logical retrosynthetic analysis to identify a practical and efficient forward pathway from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The two key disconnections are:
-
C-B Bond: The boronic acid functionality is most practically installed onto a pre-functionalized aromatic ring. This can be achieved via a halogen-metal exchange followed by quenching with a borate ester, or through a palladium-catalyzed Miyaura borylation.
-
C-N Amide Bond: The butylcarbamoyl group is formed via an amidation reaction between a carboxylic acid and butylamine.
Strategic Decision: The amidation reaction should be performed before the borylation step. Boronic acids can be sensitive to some of the conditions used for amidation, and protecting the boronic acid moiety would add unnecessary steps. Therefore, the most logical forward synthesis involves first preparing an appropriately halogenated benzamide precursor, followed by the introduction of the boronic acid group. We will focus on a pathway starting from 5-bromo-2-fluorobenzoic acid.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, validated protocols for the synthesis of this compound.
Step 1: Synthesis of N-Butyl-5-bromo-2-fluorobenzamide
This initial step involves the formation of the amide bond, which is a cornerstone of many organic syntheses. The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method for activating the carboxylic acid towards nucleophilic attack by the amine.[7]
Reaction Scheme:
C₇H₄BrFO₂ + C₄H₁₁N → C₁₁H₁₃BrFNO
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 5-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 10.0 g |
| n-Butylamine | 73.14 | 1.2 | 4.0 g (5.4 mL) |
| EDCI | 191.70 | 1.2 | 10.5 g |
| HOBt | 135.12 | 1.2 | 7.4 g |
| DIPEA | 129.24 | 2.5 | 9.8 g (13.1 mL) |
| Dichloromethane (DCM) | - | - | 200 mL |
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 5-bromo-2-fluorobenzoic acid (10.0 g), EDCI (10.5 g), and HOBt (7.4 g).
-
Solvent Addition: Add 200 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C.
-
Base and Amine Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (13.1 mL) followed by the dropwise addition of n-butylamine (5.4 mL).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1N HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield N-butyl-5-bromo-2-fluorobenzamide as a white solid.
-
Step 2:
This crucial step transforms the aryl bromide into the target arylboronic acid. The procedure involves a lithium-halogen exchange at low temperature to form an organolithium intermediate, which is then trapped by a borate ester. Subsequent acidic hydrolysis liberates the free boronic acid.[8]
Reaction Scheme:
C₁₁H₁₃BrFNO + n-BuLi + B(OiPr)₃ → C₁₁H₁₅BFNO₃
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| N-Butyl-5-bromo-2-fluorobenzamide | 274.13 | 1.0 | 5.0 g |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 1.1 | 7.3 mL |
| Triisopropyl borate | 188.08 | 1.2 | 4.1 g (4.8 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| 1N Hydrochloric Acid (HCl) | - | - | ~50 mL |
Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-butyl-5-bromo-2-fluorobenzamide (5.0 g) and dissolve it in 100 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (7.3 mL of a 2.5 M solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Borylation: Add triisopropyl borate (4.8 mL) dropwise to the reaction mixture.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Hydrolysis: Carefully quench the reaction by slowly adding 50 mL of 1N HCl. Stir vigorously for 30 minutes.
-
Extraction:
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Purification: Addressing the Challenges of Boronic Acids
Purifying boronic acids can be challenging due to their unique chemical properties. They have a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, and their polarity can make standard silica gel chromatography difficult.[9][10]
Caption: Recommended purification workflow for the target compound.
Protocol: Purification via Acid-Base Extraction
This method leverages the Lewis acidic nature of the boronic acid to form a water-soluble boronate salt, allowing for the removal of non-acidic organic impurities.[11][12]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1M NaOH or 1M Na₂CO₃, 3 x 50 mL). The boronic acid will move into the aqueous layer as its sodium salt.
-
Organic Wash: Discard the organic layer which contains neutral impurities. Wash the combined aqueous layers with diethyl ether (2 x 30 mL) to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2N HCl until the pH is ~2. The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.
For exceptionally high purity, a final recrystallization from a water/ethanol mixture or an acetonitrile/water mixture can be performed.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
-
¹H NMR: To confirm the structure by identifying all proton signals and their integrations. The B(OH)₂ protons often appear as a broad singlet which can exchange with D₂O.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.
-
HPLC (High-Performance Liquid Chromatography): To determine the final purity with high accuracy. A purity of >98% is typically required for applications in drug discovery.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly in the synthesis of biaryl compounds.[2][13][14]
Caption: General scheme for a Suzuki-Miyaura coupling reaction.
This reaction allows for the efficient coupling of the boronic acid with a wide variety of aryl or heteroaryl halides (or triflates), providing access to a vast chemical space for drug discovery. The fluorine and butylamide moieties of the title compound play crucial roles in modulating the electronic and steric properties of the resulting coupled products.
Safety and Handling
All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
| Chemical | Key Hazards |
| n-Butyllithium (n-BuLi) | Pyrophoric (ignites spontaneously in air), water-reactive, corrosive. |
| Dichloromethane (DCM) | Suspected carcinogen, irritant. |
| Tetrahydrofuran (THF) | Flammable, can form explosive peroxides. |
| Triisopropyl borate | Flammable liquid and vapor. |
| Hydrochloric Acid (HCl) | Corrosive, causes severe skin burns and eye damage. |
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, combining a fluorinated phenylboronic acid with a butylcarbamoyl substituent, impart a distinct set of physicochemical properties that make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on providing practical insights for researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 874219-23-5 | [1] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [1] |
| Molecular Weight | 239.05 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | General knowledge of boronic acids |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Chemical Structure and Reactivity
The structure of this compound is key to its utility. The boronic acid group (-B(OH)₂) is a versatile functional group that can participate in a variety of chemical transformations. The fluorine atom and the butylcarbamoyl group on the phenyl ring modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of its derivatives.
Caption: Chemical structure of this compound.
Suzuki-Miyaura Coupling
One of the most prominent applications of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl compounds and other complex organic structures that are prevalent in pharmaceuticals.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Stability Considerations
Arylboronic acids are known to be susceptible to certain degradation pathways, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by factors such as pH, temperature, and the presence of certain metal catalysts. The electron-withdrawing nature of the fluorine atom and the carbamoyl group in this compound can influence its stability. It is recommended to store the compound under anhydrous conditions and at low temperatures to minimize degradation.
Synthesis
A potential synthetic pathway is outlined below, adapted from the synthesis of a structurally related compound, 3-amino-4-fluorophenylboronic acid.
Proposed Synthetic Protocol
Step 1: Bromination of 2-fluoro-N-butylbenzamide
-
To a solution of 2-fluoro-N-butylbenzamide in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 5-bromo-2-fluoro-N-butylbenzamide. Purify by column chromatography if necessary.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the 5-bromo-2-fluoro-N-butylbenzamide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. Maintain the temperature at -78°C.
-
After stirring for a short period, add triisopropyl borate dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
References
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block for researchers in drug discovery and organic synthesis. From fundamental physicochemical properties to detailed synthetic protocols and advanced applications, this document serves as a senior-level resource. We will explore the causality behind experimental choices, discuss robust characterization methodologies, and contextualize the molecule's utility within modern medicinal chemistry. This guide is designed to empower researchers to leverage the unique chemical attributes of this reagent with confidence and scientific rigor.
Core Molecular Identity and Physicochemical Properties
This compound is a substituted arylboronic acid. Its structure is characterized by a phenyl ring functionalized with a boronic acid group, a fluorine atom, and an N-butylcarboxamide group. This specific arrangement of functional groups imparts a unique combination of reactivity, solubility, and potential for intermolecular interactions, making it a valuable intermediate in the synthesis of complex organic molecules.
The boronic acid moiety is a versatile functional group, renowned for its role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), its ability to form reversible covalent bonds with diols (critical for sensing applications), and its function as a serine protease inhibitor mimic.[1][2][3] The fluorine atom and the N-butylcarbamoyl group are crucial for modulating the electronic properties of the phenyl ring and the overall pharmacokinetic profile of derivative compounds, including lipophilicity, metabolic stability, and target-binding interactions.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [4] |
| Molecular Weight | 239.05 g/mol | [4] |
| CAS Number | 874219-23-5 | [4] |
| Appearance | White to off-white powder | Generic observation |
| SMILES | CCCCNC(=O)C1=C(F)C=CC(=C1)B(O)O | [4] |
| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [4] |
Synthesis and Purification Protocol
The synthesis of substituted arylboronic acids typically involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. The following protocol describes a robust and widely applicable method for the synthesis of this compound, adapted from established procedures for similar compounds.[5]
The strategic choice of starting material, 5-bromo-2-fluoro-N-butylbenzamide, is critical. The bromine atom provides a specific site for metal-halogen exchange, a highly efficient method for generating the required aryllithium intermediate. The amide and fluoro groups remain intact under the cryogenic reaction conditions.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve 5-bromo-2-fluoro-N-butylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Expertise & Experience: Anhydrous conditions are paramount. Any trace of water will quench the highly basic organolithium reagent, drastically reducing the yield. Flame-drying the glassware and using a dry solvent under an inert atmosphere (Argon or Nitrogen) are non-negotiable for success.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: The bromine-lithium exchange is rapid at this low temperature. Maintaining -78 °C prevents side reactions, such as the deprotonation of other sites on the molecule or reaction with the THF solvent.
-
-
Borylation: To the aryllithium species, add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Warm-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.
-
Causality: This gradual warm-up ensures the complete formation of the boronate ester intermediate.
-
-
Hydrolysis (Work-up): Cool the flask in an ice bath and carefully quench the reaction by adding 2 M aqueous HCl until the pH is acidic (~pH 2). Stir vigorously for 1 hour.
-
Trustworthiness: The acidic hydrolysis converts the boronate ester intermediate into the desired boronic acid. This step is a self-validating system; the product will precipitate or partition into the organic layer upon successful hydrolysis.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compound. Arylboronic acids have specific analytical behaviors that must be understood for accurate interpretation.
| Technique | Expected Results & Expert Insights |
| ¹H NMR | Expect characteristic aromatic proton signals (doublets, triplets) with coupling constants indicative of their substitution pattern. The N-H proton of the amide will appear as a triplet, and the butyl chain will show distinct aliphatic signals. The boronic acid protons (-B(OH)₂) can be broad and may exchange with D₂O. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons, confirms the presence and environment of the fluorine atom. This is a highly sensitive and unambiguous method for fluorine-containing compounds. |
| ¹¹B NMR | A broad singlet is expected in the range of δ 28-34 ppm, characteristic of a trigonal planar (sp²) boronic acid. This technique is definitive for confirming the boron center's chemical state. |
| LC-MS (ESI) | Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight.[6] In negative ion mode, the [M-H]⁻ ion should be observed. It is common for boronic acids to form adducts or dehydrate to form boroxines (cyclic trimers), which may also be detected.[7] |
| HPLC | Purity is best assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. A gradient method (e.g., water/acetonitrile with 0.1% TFA) will provide a quantitative measure of purity. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product but a strategic intermediate. Its value lies in its utility as a scaffold for building more complex drug candidates. The convergence of its functional groups makes it suitable for targeting a variety of biological systems.
Role as a Suzuki-Miyaura Cross-Coupling Partner
The primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
-
Authoritative Grounding: The Suzuki-Miyaura reaction enables the efficient connection of the (3-(Butylcarbamoyl)-4-fluorophenyl) moiety to other complex fragments (R-X), such as heterocycles, which are common features in modern pharmaceuticals.[1] The reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification in a drug discovery program.
Significance of Component Functional Groups
-
Boronic Acid: Beyond coupling, the boronic acid itself can be the active pharmacophore. It is known to act as a transition-state mimic, reversibly inhibiting serine proteases. Several FDA-approved drugs, such as Bortezomib (Velcade®) and Vaborbactam, contain a boronic acid warhead.[2][8]
-
N-Butylcarbamoyl Group: This group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for binding to protein targets. The butyl chain increases lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a potential drug.
-
Fluorine Atom: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry. It can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[9]
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: As recommended, store at 2-8°C under an inert atmosphere.[4] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides.[7] While this process is often reversible upon exposure to water, it can complicate stoichiometry. Storing the compound in a desiccator or glovebox is best practice for maintaining its integrity.
-
Safety: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful. Avoid ingestion, inhalation, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 874219-23-5|this compound|BLD Pharm [bldpharm.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Role and Chemical Nature of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized arylboronic acid, a class of compounds that have become indispensable building blocks in modern organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Its unique structure, featuring a butylcarbamoyl group and a fluorine atom, imparts specific electronic and steric properties that are leveraged in the synthesis of complex molecules, particularly in the pharmaceutical industry. The boronic acid moiety, -B(OH)₂, acts as a Lewis acid and is the key functional group responsible for its reactivity.[1] However, this same functionality also renders the molecule susceptible to specific degradation pathways, making a thorough understanding of its stability and proper handling paramount to ensure its integrity and performance in synthetic applications. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
Core Concepts in Chemical Stability
The stability of this compound, like other arylboronic acids, is primarily dictated by the robustness of the carbon-boron (C-B) bond and the reactivity of the boronic acid group itself. Two principal degradation pathways represent the most significant risks to the compound's integrity: protodeboronation and oxidation.[2] Exposure to moisture, atmospheric oxygen, non-neutral pH, and elevated temperatures can accelerate these processes.
Key Degradation Pathways
-
Protodeboronation: This is a hydrolytic process where the C-B bond is cleaved and replaced by a carbon-hydrogen bond.[2] This reaction effectively converts the valuable boronic acid back to its corresponding arene, an impurity that can complicate subsequent reactions and purification steps. The mechanism can be catalyzed by both acidic and basic conditions, though it is often slowest around a neutral pH.[2][3] For arylboronic acids, electron-withdrawing groups on the aromatic ring can influence the rate of this degradation.
-
Oxidation: The boron center is susceptible to attack by oxidizing agents, including atmospheric oxygen.[2] This process leads to the oxidative cleavage of the C-B bond, yielding the corresponding phenol (3-(butylcarbamoyl)-4-fluorophenol) and boric acid.[4] This pathway is a significant concern for long-term storage and can be exacerbated by exposure to light and heat.[5] The formation of these impurities can be particularly problematic in drug development, as residual arylboronic acids have been flagged as potentially genotoxic impurities.[3]
References
Spectroscopic Characterization of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS: 874219-23-5). While a complete experimental dataset for this specific molecule is not publicly available, this document synthesizes data from analogous compounds and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who utilize substituted phenylboronic acids, offering a robust framework for the characterization and quality control of this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a synthetically important molecule, belonging to the versatile class of organoboron compounds. Phenylboronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific substitution pattern of this molecule—a butylcarbamoyl group and a fluorine atom on the phenyl ring—imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Accurate and unambiguous characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process. This guide provides a detailed, predictive analysis of the spectral data for this compound, explaining the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally similar molecules.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.5 | Broad Singlet | 1H | NH |
| ~8.0-8.2 | Multiplet | 1H | Ar-H (ortho to B(OH)₂) |
| ~7.7-7.9 | Multiplet | 1H | Ar-H (ortho to F) |
| ~7.2-7.4 | Multiplet | 1H | Ar-H (meta to F and B(OH)₂) |
| ~3.2-3.4 | Quartet | 2H | N-CH₂ -CH₂-CH₂-CH₃ |
| ~1.4-1.6 | Multiplet | 2H | N-CH₂-CH₂ -CH₂-CH₃ |
| ~1.2-1.4 | Multiplet | 2H | N-CH₂-CH₂-CH₂ -CH₃ |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH₃ |
| ~8.0 (broad) | Singlet | 2H | B(OH )₂ |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-168 | C =O (Amide) |
| ~160-163 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~135-138 (d) | C -B |
| ~132-135 (d) | Ar-C H |
| ~128-130 (d) | Ar-C H |
| ~115-118 (d, ²JCF ≈ 20 Hz) | Ar-C H |
| ~125-128 | Ar-C -C=O |
| ~38-40 | N-C H₂ |
| ~31-33 | N-CH₂-C H₂ |
| ~19-21 | N-CH₂-CH₂-C H₂ |
| ~13-15 | -C H₃ |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H Stretch (Boronic Acid) |
| ~3300-3100 | Medium | N-H Stretch (Amide) |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic C-H Stretch |
| ~1640-1680 | Strong | C=O Stretch (Amide I) |
| ~1540-1580 | Medium | N-H Bend (Amide II) |
| ~1450-1500 | Medium | Aromatic C=C Stretch |
| ~1330-1380 | Strong | B-O Asymmetric Stretch[1][2] |
| ~1200-1250 | Strong | C-N Stretch |
| ~1000-1100 | Strong | B-C Stretch |
| ~700-750 | Strong | C-F Stretch |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 240.11 | [M+H]⁺ |
| 222.10 | [M+H - H₂O]⁺ |
| 204.09 | [M+H - 2H₂O]⁺ |
| 182.08 | [M+H - C₄H₉NH]⁺ |
Rationale and Interpretation
The predicted spectroscopic data are derived from the additive contributions of the N-butyl benzamide and the 4-fluoro-phenylboronic acid moieties.
NMR Spectroscopy
-
¹H NMR: The aromatic region is expected to show a complex splitting pattern due to the three adjacent protons and their coupling to the fluorine atom. The proton ortho to the electron-withdrawing boronic acid group will be the most deshielded. The amide N-H proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. The butyl chain will exhibit its characteristic aliphatic signals, with the methylene group attached to the nitrogen being the most deshielded. The boronic acid protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbonyl carbon of the amide will be in the typical downfield region for amides (~165-168 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, a hallmark of a C-F bond. The carbon attached to the boron will be broad due to the quadrupolar nature of the boron nucleus. The remaining aromatic carbons will show smaller C-F coupling constants. The butyl chain carbons will appear in the aliphatic region of the spectrum.
Infrared Spectroscopy
The IR spectrum will be dominated by several key functional group vibrations. A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid, which is often involved in hydrogen bonding.[1][2] The N-H stretch of the secondary amide will appear in a similar region, typically around 3300-3100 cm⁻¹. The amide I band (C=O stretch) is expected to be a strong absorption around 1640-1680 cm⁻¹. The amide II band (N-H bend) will be of medium intensity around 1540-1580 cm⁻¹. The strong B-O asymmetric stretching vibration is a key feature for phenylboronic acids and is expected around 1330-1380 cm⁻¹.[1][2]
Mass Spectrometry
Under Electrospray Ionization (ESI) in positive mode, the molecule is expected to readily protonate to give the [M+H]⁺ ion at m/z 240.11. A common fragmentation pathway for boronic acids is the sequential loss of water molecules, leading to peaks at m/z 222.10 and 204.09. Cleavage of the amide bond can also occur, resulting in the loss of butylamine and a fragment at m/z 182.08. The isotopic signature of boron (¹⁰B and ¹¹B) may be observable in high-resolution mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI):
-
Mass Spectrometer: An electrospray ionization mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features based on the molecule's structure and the properties of its functional groups, researchers can more effectively characterize this compound, ensure its purity, and confidently employ it in further synthetic applications. The provided protocols and interpretations serve as a valuable resource for scientists working with this and related substituted phenylboronic acids.
References
Potential applications of functionalized fluorophenylboronic acids in medicinal chemistry
Introduction: A Synergy of Unique Chemical Properties
In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can dramatically enhance the therapeutic potential of small molecules. Among these, functionalized fluorophenylboronic acids have emerged as a class of compounds with exceptional promise. This guide delves into the core principles and diverse applications of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility in medicinal chemistry.
The power of fluorophenylboronic acids lies in the synergistic interplay between the fluorine atom and the boronic acid group. Fluorine, the most electronegative element, imparts a range of beneficial properties to a drug candidate.[1][2][3] Its introduction can modulate acidity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced target affinity.[1][4][5] The carbon-fluorine bond is exceptionally strong, which can shield molecules from metabolic degradation, thereby increasing their in vivo half-life.[4]
On the other hand, the boronic acid moiety offers a unique mode of interaction with biological targets. Boronic acids are known to form reversible covalent bonds with diols, a functional group abundant in biological molecules like saccharides and catechols.[6][7] This reversible covalent bonding provides a mechanism for strong and specific interactions with biological targets.[6] The pH-dependent nature of the boronic acid-diol interaction also opens up possibilities for environmentally responsive drug delivery systems.[8][9]
When combined, the electron-withdrawing nature of fluorine can significantly lower the pKa of the boronic acid, enhancing its ability to form stable boronate esters at physiological pH.[10] This synergy makes fluorophenylboronic acids particularly adept at targeting specific biological sites and performing a variety of therapeutic and diagnostic functions.
Caption: Diagram illustrating the synergistic contributions of fluorine and boronic acid moieties to the enhanced properties of functionalized fluorophenylboronic acids in medicinal chemistry.
Key Applications in Medicinal Chemistry
The unique characteristics of functionalized fluorophenylboronic acids have led to their exploration in a multitude of therapeutic and diagnostic applications.
Enzyme Inhibition: A Focus on Serine Proteases
A significant application of boronic acids in medicinal chemistry is as enzyme inhibitors, particularly for serine proteases.[11][12] The boron atom in the boronic acid can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[12] This results in potent and often reversible inhibition of the enzyme.
The incorporation of fluorine into the phenyl ring of the boronic acid inhibitor can further enhance its potency and selectivity. The electron-withdrawing fluorine atoms can increase the Lewis acidity of the boron, facilitating the formation of the covalent bond with the active site serine.[13] A notable example is the development of phenylboronic acids as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14][15]
Caption: Simplified mechanism of serine protease inhibition by a fluorophenylboronic acid, forming a stable transition-state analog.
| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| Vaborbactam (a cyclic boronate) | Class A and C β-lactamases | Potent inhibitor, restores antibiotic efficacy | [15] |
| Phenylboronic Acid Derivatives | KPC-2 and GES-5 (Class A carbapenemases) | Active in low micromolar range | [14] |
| α-Trifluoromethyl Ketones | Serine Proteases (e.g., chymotrypsin) | Forms stable hemiacetal adducts | [13] |
Sensing and Diagnostics: Leveraging Boron's Unique Properties
The ability of boronic acids to bind with diols has been harnessed for the development of sensors for biologically important molecules like glucose and other carbohydrates.[7][16] Fluorophenylboronic acids, with their enhanced binding affinity at physiological pH, are particularly well-suited for this purpose.[10][17]
Furthermore, the incorporation of fluorine-18 (¹⁸F), a positron-emitting isotope, into phenylboronic acid structures allows for their use as probes in Positron Emission Tomography (PET) imaging.[2][18] This enables non-invasive visualization and quantification of biological processes in vivo.[19] For instance, ¹⁸F-labeled boramino acids are being developed for cancer imaging, as amino acid uptake is often upregulated in tumor cells.[18][20]
Targeted Drug Delivery: pH-Responsive Systems
The pH-dependent nature of the boronic acid-diol interaction provides a powerful tool for creating targeted and responsive drug delivery systems.[21][22] Nanoparticles functionalized with phenylboronic acids can be designed to encapsulate drugs through the formation of boronate esters with diol-containing molecules.[21]
In the acidic microenvironment of tumors, the boronate ester linkage can be cleaved, triggering the release of the encapsulated drug specifically at the target site.[21][22] The inclusion of fluorine in the phenylboronic acid moiety can fine-tune the pH at which this release occurs. Ultrasmall iron nanoparticles functionalized with fluorophenylboronic acid have been developed for ATP-responsive drug delivery in tumors.[23]
Caption: Workflow of a pH-responsive drug delivery system utilizing fluorophenylboronic acid-functionalized nanoparticles.
Boron Neutron Capture Therapy (BNCT): A Targeted Radiotherapy
Boron Neutron Capture Therapy (BNCT) is a promising radiotherapy modality for treating invasive tumors.[24][25] The therapy involves the selective accumulation of a boron-10 (¹⁰B)-containing agent in tumor cells, followed by irradiation with a beam of low-energy neutrons.[24] The capture of a neutron by a ¹⁰B atom results in a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei, which have a very short path length and deposit their energy primarily within the boron-containing cell, leading to its destruction while sparing adjacent healthy tissue.[24]
Fluorinated derivatives of boronophenylalanine (BPA), a clinically used BNCT agent, are being investigated to improve tumor targeting and water solubility.[26] The rationale is that the fluorine substitution can enhance the uptake and retention of the boron agent in tumor cells, thereby increasing the efficacy of BNCT.[26] Phenylboronic acid itself is also being explored as a potential nuclear-targeting boron agent for BNCT.[27][28]
Caption: The fundamental principle of Boron Neutron Capture Therapy (BNCT) highlighting the role of ¹⁰B-containing agents like fluorophenylboronic acids.
Experimental Protocols: A Practical Approach
Synthesis of a Functionalized Fluorophenylboronic Acid
The synthesis of functionalized fluorophenylboronic acids often involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.[10] The following is a representative protocol for the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline.[10]
Step-by-Step Methodology:
-
Protection of the Amine Group: The amino group of 4-bromo-2-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent it from interfering with subsequent reactions.
-
Lithium-Halogen Exchange: The protected 4-bromo-2-fluoroaniline is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
An organolithium reagent, such as n-butyllithium, is added dropwise to the solution to perform a lithium-bromine exchange, generating an aryllithium intermediate.
-
Borylation: Trimethyl borate is then added to the reaction mixture. The aryllithium species undergoes a nucleophilic attack on the boron atom of the trimethyl borate.
-
Hydrolysis: The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the borate ester and the protecting group, yielding the final 4-amino-3-fluorophenylboronic acid product.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Protocol for Assessing Diol Binding Affinity
A common method to determine the binding affinity of a boronic acid for a diol is through a competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS).[7][29]
Step-by-Step Methodology:
-
Determine the Boronic Acid-ARS Association Constant (K_ARS):
-
Prepare a series of solutions with a constant concentration of ARS and varying concentrations of the fluorophenylboronic acid in a suitable buffer at the desired pH.
-
Measure the fluorescence intensity of each solution. The formation of the boronic acid-ARS complex results in a change in fluorescence.
-
Plot the change in fluorescence against the concentration of the boronic acid and fit the data to a suitable binding isotherm to determine K_ARS.[29]
-
-
Competitive Binding Assay:
-
Prepare a solution with constant concentrations of the fluorophenylboronic acid and ARS.
-
Titrate this solution with increasing concentrations of the diol of interest (e.g., glucose, fructose).
-
The diol will compete with ARS for binding to the boronic acid, leading to a decrease in the fluorescence of the boronic acid-ARS complex.[29]
-
Measure the fluorescence intensity at each diol concentration.
-
-
Calculate the Diol Association Constant (K_diol):
-
Plot the change in fluorescence against the diol concentration.
-
Using the previously determined K_ARS and the competitive binding data, the association constant for the boronic acid-diol interaction (K_diol) can be calculated.[8]
-
Challenges and Future Perspectives
Despite their immense potential, the development of drugs based on functionalized fluorophenylboronic acids is not without its challenges. These include:
-
Synthetic Complexity: The synthesis of complex functionalized fluorophenylboronic acids can be challenging and may require multi-step procedures.[30][31]
-
Biocompatibility and Toxicity: While generally considered to have low toxicity, the long-term biocompatibility and potential off-target effects of boronic acid-containing drugs need to be carefully evaluated.[32]
-
Stability: The stability of the boronic acid moiety under various physiological conditions is a critical consideration in drug design.
The future of fluorophenylboronic acids in medicinal chemistry is bright. Ongoing research is focused on developing more efficient and sustainable synthetic methods.[33] There is also a growing interest in exploring their application in new therapeutic areas and in the development of "theranostic" agents that combine both diagnostic and therapeutic functions in a single molecule.[34][35] The continued exploration of the unique chemical properties of these compounds will undoubtedly lead to the development of novel and effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 17. Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Technology - Boron Amino Acid Mimetics for PET Imaging of Cancer [nih.technologypublisher.com]
- 19. nbinno.com [nbinno.com]
- 20. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Assessing the effectiveness of fluorinated and α-methylated 3-boronophenylalanine for improved tumor-specific boron delivery in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy | springermedizin.de [springermedizin.de]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pharmtech.com [pharmtech.com]
- 31. nbinno.com [nbinno.com]
- 32. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. archivemarketresearch.com [archivemarketresearch.com]
- 34. 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
The Butylcarbamoyl Group: A Multifunctional Modulator of Boronic Acid Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic placement of substituents on arylboronic acids is a cornerstone of modern medicinal chemistry and materials science, enabling fine-tuning of their reactivity, selectivity, and biological interactions. Among these, the N-butylcarbamoyl group [-C(=O)NH(CH₂)₃CH₃] has emerged as a particularly versatile moiety. This guide provides a comprehensive analysis of the multifaceted roles of the butylcarbamoyl group in modulating the core properties of boronic acids. It delves into the electronic and steric effects that influence Lewis acidity and pKa, the critical role of hydrogen bonding in molecular recognition, and the impact on kinetic and thermodynamic profiles of boronate ester formation. Through a synthesis of mechanistic principles, field-proven insights, and detailed experimental protocols, this document serves as a technical resource for professionals seeking to harness the unique attributes of butylcarbamoyl-substituted boronic acids in their research and development endeavors.
Introduction: The Boronic Acid Core
Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of compounds with remarkable utility.[1][2] Their applications are extensive, ranging from cornerstone reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to sophisticated components in chemical sensors and clinically approved pharmaceuticals.[3][4] The reactivity of a boronic acid is centered on its boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid.[2][5][6] This Lewis acidity governs its ability to interact with Lewis bases, most notably hydroxide ions to form a tetrahedral boronate species [R-B(OH)₃]⁻, and with diols to form reversible covalent boronate esters.[5][7][8]
The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is a critical determinant of its chemical and biological behavior.[5][6] This equilibrium is quantified by the acidity constant (pKa). The pKa of a boronic acid is not fixed; it is highly sensitive to the electronic nature of the 'R' group.[1][5] Attaching electron-withdrawing groups to an arylboronic acid increases the boron's Lewis acidity, stabilizing the anionic boronate form and thus lowering the pKa.[1][5] Conversely, electron-donating groups decrease acidity and raise the pKa.[1][5] This principle of substituent-driven modulation is fundamental to designing boronic acids for specific applications.
The Butylcarbamoyl Group: A Strategic Modifier
The N-butylcarbamoyl group introduces a unique combination of electronic, steric, and hydrogen-bonding features. Its strategic incorporation onto a phenylboronic acid backbone, typically at the para position, imparts a nuanced control over the molecule's reactivity and interaction profile.
Electronic and Steric Influence
The primary role of the butylcarbamoyl group is to act as an electron-withdrawing substituent. This effect increases the Lewis acidity of the boron center, making the boronic acid more prone to nucleophilic attack by hydroxide ions or diols.[1][5] This enhanced acidity leads to a lower pKa compared to unsubstituted phenylboronic acid, a crucial factor for biological applications where the concentration of the active tetrahedral boronate species at physiological pH (≈7.4) is paramount.[5]
The butyl chain, while primarily influencing solubility and lipophilicity, also introduces steric bulk. This can affect the rate of approach of reactants to the boron center, potentially influencing the kinetics of boronate ester formation.[9]
Modulation of pKa
The pKa of a boronic acid dictates the pH at which it can effectively bind to diols, such as those found on carbohydrates or in the active sites of enzymes. For many biological applications, a pKa value near physiological pH is desirable. Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning only a small fraction exists in the active boronate form at pH 7.4.[10] The electron-withdrawing nature of the carbamoyl group significantly lowers this value. For instance, 4-(N-methyl)carboxamidobenzeneboronic acid has a pKa of 7.86.[11] This shift dramatically increases the concentration of the reactive tetrahedral species under physiological conditions, enhancing binding affinity for target diols.
| Compound | Substituent (para) | Approximate pKa | Reference |
| Phenylboronic Acid | -H | 8.8 | [10] |
| 4-Carboxyphenylboronic acid | -COOH | 7.9 | [11] |
| 4-(N-Methylcarbamoyl)phenylboronic acid | -C(=O)NHCH₃ | 7.86 | [11] |
| 4-(N-Butylcarbamoyl)phenylboronic acid | -C(=O)NH(CH₂)₃CH₃ | ~7.8-8.0 (Estimated) | N/A |
Table 1: Comparison of pKa values for substituted phenylboronic acids. The pKa for the N-butyl derivative is estimated based on structurally similar compounds.
Hydrogen Bonding Capacity
A key feature distinguishing the butylcarbamoyl group is its capacity for hydrogen bonding. The amide moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).[12][13] This dual capacity allows for the formation of specific, directional interactions with biological targets like amino acid residues in an enzyme's active site.[14][15] These hydrogen bonds can significantly increase the binding affinity and selectivity of the boronic acid inhibitor, complementing the primary covalent interaction between the boron atom and a target diol. This is a critical consideration in rational drug design, where secondary interactions often dictate potency and specificity.[15]
Experimental Protocols & Methodologies
The characterization of a novel butylcarbamoyl-substituted boronic acid involves a sequence of synthesis, purification, and physicochemical analysis. The following protocols represent a self-validating workflow for this process.
Synthesis of 4-(N-Butylcarbamoyl)phenylboronic acid
This protocol is adapted from general methods for the synthesis of N-substituted carbamoylphenylboronic acids, often starting from a carboxy-substituted precursor.[16]
Objective: To synthesize 4-(N-butylcarbamoyl)phenylboronic acid from 4-carboxyphenylboronic acid.
Materials:
-
4-Carboxyphenylboronic acid
-
Thionyl chloride (SOCl₂)
-
N-Butylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours until the solution becomes clear. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine.
-
Amide Formation: Remove the solvent and excess thionyl chloride under reduced pressure. Re-dissolve the resulting acyl chloride in anhydrous THF. In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Trustworthiness: The acid and base washes remove unreacted starting materials and byproducts, ensuring a cleaner crude product.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of pKa via UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the arylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral boronate form upon titration with a base.[11][17][18]
Objective: To determine the pKa of 4-(N-butylcarbamoyl)phenylboronic acid.
Materials:
-
Synthesized 4-(N-butylcarbamoyl)phenylboronic acid
-
Standardized NaOH solution (e.g., 0.1 M)
-
Standardized HCl solution (e.g., 0.1 M)
-
Buffer solutions of known pH (for calibration)
-
UV-Vis Spectrophotometer with quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the boronic acid (e.g., 1.0 mM) in a suitable solvent system, such as a water/methanol mixture to ensure solubility.
-
Titration Setup: In a series of cuvettes or a single titration vessel, prepare solutions with a constant concentration of the boronic acid but varying pH values. This is achieved by adding precise micro-volumes of standardized HCl and NaOH.
-
Data Acquisition: For each solution, measure and record the pH using a calibrated pH meter. Immediately after, record the full UV-Vis absorbance spectrum (e.g., from 200-400 nm).
-
Data Analysis:
-
Identify an analytical wavelength where the change in absorbance between the acidic (fully protonated) and basic (fully deprotonated) forms is maximal.
-
Plot the absorbance at this wavelength against the measured pH for each sample.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model.
-
The pKa is the pH value at the inflection point of the curve, where half of the boronic acid is in its ionized boronate form. Trustworthiness: This method provides a direct measure of the electronic transition associated with ionization, offering a reliable pKa value.
-
Conclusion
The N-butylcarbamoyl group is far more than a simple substituent; it is a strategic tool for modulating the fundamental properties of boronic acids. By simultaneously exerting electron-withdrawing effects to lower pKa, introducing steric bulk to influence kinetics, and providing hydrogen bonding capabilities for enhanced molecular recognition, it offers a powerful handle for chemists and drug developers. Understanding the interplay of these effects is crucial for the rational design of next-generation boronic acid-based therapeutics, sensors, and materials where precise control over reactivity and binding is paramount. The methodologies outlined in this guide provide a robust framework for the synthesis and rigorous evaluation of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stereoelectronics.org [stereoelectronics.org]
- 13. researchgate.net [researchgate.net]
- 14. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [kuscholarworks.ku.edu]
Methodological & Application
Application Note & Protocols: Strategic Selection of Palladium Catalysts for Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
Introduction: Navigating the Nuances of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, is indispensable in pharmaceutical research and drug development for the construction of biaryl and substituted aromatic scaffolds.[1][2][3] The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to its pioneers, including Akira Suzuki.[1]
While the Suzuki-Miyaura coupling is known for its robustness, the nature of the substituents on the phenylboronic acid coupling partner can profoundly influence reaction outcomes. Steric hindrance and electronic effects—whether electron-donating or electron-withdrawing—present distinct challenges that necessitate a rational and strategic approach to catalyst system selection. This guide provides researchers, scientists, and drug development professionals with a detailed framework for choosing the optimal palladium catalyst, ligands, and conditions for successful couplings with electronically and sterically diverse phenylboronic acids.
The Catalytic Heart of the Reaction: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing Suzuki-Miyaura couplings. The reaction is initiated by an active Palladium(0) species and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]
-
Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity trend for the halide is generally I > Br > OTf >> Cl.[1]
-
Transmetalation: This is often the rate-determining step. An activated boronate species, formed by the reaction of the boronic acid with a base, transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]
The choice of every component—palladium precursor, ligand, base, and solvent—directly impacts the efficiency of these steps.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Component Selection: A Decision Framework
The "catalyst" is, in fact, a system comprising a palladium source and a supporting ligand. Often, a pre-formed complex, or "precatalyst," is used, which readily generates the active Pd(0) species in situ.[6][7] The selection process must consider the specific challenges posed by the substituted phenylboronic acid.
Figure 2: Decision workflow for catalyst system selection based on substrate properties.
Palladium Precursors: The Source of Catalytic Activity
While Pd(0) sources like Pd₂(dba)₃ can be used, air-stable and user-friendly Pd(II) precatalysts are more common in modern labs.[6] These require an in situ reduction step to generate the active Pd(0) catalyst.[7]
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and common precursor, typically combined with a phosphine or N-heterocyclic carbene (NHC) ligand. The reduction to Pd(0) can be facilitated by phosphines, solvents, or even the boronic acid reagent itself.[7]
-
Palladium(II) Chloride (PdCl₂): Another simple salt, though its solubility can be lower than Pd(OAc)₂ in common organic solvents.
-
[Pd(ligand)Cl₂] Complexes (e.g., Pd(dppf)Cl₂): These are pre-formed, air-stable complexes that offer convenience and stoichiometry control between the palladium and the ligand.
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that is advantageous for its ease of removal (filtration) from the reaction mixture, simplifying purification.[8][9] It is often effective for less demanding substrates but may require higher temperatures.[10]
Ligands: The Key to Reactivity and Selectivity
The ligand stabilizes the palladium center, modulates its reactivity, and is the most critical variable in overcoming substrate challenges.
Challenge 1: Sterically Hindered Phenylboronic Acids (ortho-substituted)
Steric bulk, especially at the ortho-positions, slows down both transmetalation and reductive elimination. To overcome this, ligands that are themselves bulky and electron-rich are required. This combination promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to accommodate bulky substrates.
-
Buchwald Biaryl Phosphines: This class of ligands is the gold standard for challenging couplings.[3][11][12] Their bulk facilitates reductive elimination, a step often inhibited in sterically congested systems.[13]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors with significant steric bulk.[15][16] They form robust bonds with palladium, creating highly active and thermally stable catalysts suitable for difficult couplings, including those involving aryl chlorides.[15][17]
Challenge 2: Electronically Divergent Phenylboronic Acids
The electronic nature of the substituent on the phenylboronic acid influences the transmetalation step.
-
Electron-Withdrawing Groups (EWG): Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) are generally more reactive in the transmetalation step.[18] For these substrates, standard, less electron-rich ligands can be effective.
-
Triphenylphosphine (PPh₃): A classic, inexpensive ligand suitable for simple, unhindered couplings.
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A robust bidentate ligand that often provides good results with a range of substrates.
-
-
Electron-Donating Groups (EDG): Phenylboronic acids with EDGs (e.g., -OMe, -NMe₂, -CH₃) are less electrophilic and can be slower to transmetalate. While often less problematic than sterically hindered cases, combining them with a challenging aryl halide (like an electron-rich aryl chloride) necessitates the use of highly active, electron-rich ligands like the Buchwald phosphines to accelerate the slow oxidative addition step.[3][12]
| Ligand Class | Key Feature | Recommended for Phenylboronic Acids with: | Example Ligands |
| Triarylphosphines | General Purpose, Inexpensive | Electron-withdrawing or neutral groups; no steric hindrance. | PPh₃, P(o-tolyl)₃ |
| Ferrocenylphosphines | Robust, Bidentate | General purpose, good for many EWG and some EDG substrates. | dppf |
| Dialkylbiarylphosphines (Buchwald) | Bulky & Electron-Rich | Steric Hindrance (ortho-substituents) , Electron-donating groups. | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, Bulky | Steric Hindrance , challenging substrates (e.g., aryl chlorides). | IPr, IMes |
Table 1: Ligand Selection Guide for Substituted Phenylboronic Acids.
Base and Solvent Selection
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Commonly used and effective for a wide range of couplings. Cesium carbonate (Cs₂CO₃) is more soluble and often provides superior results in challenging or sterically hindered cases.[13]
-
Phosphates (K₃PO₄): A strong base that is particularly effective for couplings involving sterically hindered substrates and aryl chlorides, often used with Buchwald ligands.[3]
-
-
Solvent: The solvent must solubilize the reactants and catalyst system. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation (cleavage of the C-B bond).
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common. Dioxane is a frequent choice for reactions with bulky ligands.[15]
-
Aqueous Mixtures: A small amount of water is often added (e.g., dioxane/water) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[19][20]
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic, flammable, or irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: General Procedure for Coupling with an Electron-Deficient Phenylboronic Acid
This protocol is suitable for coupling an aryl bromide with a phenylboronic acid bearing an electron-withdrawing group (e.g., 4-cyanophenylboronic acid).
-
Reactants & Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
4-Cyanophenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 4-cyanophenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: High-Performance Protocol for a Sterically Hindered Coupling
This protocol is designed for challenging couplings, such as an aryl chloride with an ortho-substituted phenylboronic acid (e.g., 2-methylphenylboronic acid).
-
Reactants & Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
2-Methylphenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, and a magnetic stir bar to a dry Schlenk tube.
-
Outside the glovebox, add the aryl chloride, 2-methylphenylboronic acid, and potassium phosphate to the Schlenk tube.
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions with aryl chlorides can be slower, often requiring 12-24 hours.
-
After cooling, quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired tetra-ortho-substituted biaryl.
-
Troubleshooting and Final Considerations
-
Low Yield: If the reaction is sluggish or stalls, consider increasing the temperature, switching to a more active ligand (e.g., from dppf to a Buchwald ligand), or using a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure solvents are rigorously degassed.
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is exposed to oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[7] Maintaining a strict inert atmosphere is critical.
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by water, especially at high temperatures and prolonged reaction times. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for this decomposition pathway.
By carefully considering the steric and electronic properties of the substituted phenylboronic acid and applying the principles outlined in this guide, researchers can confidently select the optimal palladium catalyst system to achieve high yields and purity in their Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. nbinno.com [nbinno.com]
- 9. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. rose-hulman.edu [rose-hulman.edu]
Optimal Reaction Conditions for (3-(Butylcarbamoyl)-4-fluorophenyl)boronic Acid: A Comprehensive Guide to Suzuki-Miyaura Coupling
Introduction
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex biaryl scaffolds. Its utility is most prominently demonstrated in the synthesis of Tropomyosin receptor kinase (TrkA) inhibitors, which are a class of targeted cancer therapeutics.[1] The presence of the butylcarbamoyl and fluoro substituents on the phenylboronic acid presents unique electronic and steric characteristics that necessitate carefully optimized reaction conditions for successful cross-coupling, primarily through the Suzuki-Miyaura reaction.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal base and solvent conditions for reactions involving this compound. We will delve into the mechanistic rationale behind the selection of reagents and provide field-proven protocols to ensure high-yield and reproducible outcomes.
The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, catalyzed by a palladium complex. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent is paramount for the success of the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium catalyst.
Mechanism of Base Activation
In the absence of a base, the transmetalation step is often sluggish. The base plays a crucial role in activating the boronic acid by converting it into a more nucleophilic boronate species.[2] This is typically achieved through the formation of a trihydroxyborate intermediate, which enhances the polarization of the carbon-boron bond and facilitates the transfer of the aryl group to the palladium center.
The equilibrium between the boronic acid and the activated boronate is influenced by the strength and nature of the base. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). For substrates prone to protodeboronation, a milder base like potassium fluoride (KF) can be effective.[2]
The Influence of the Solvent System
The solvent system not only dictates the solubility of the reactants and catalyst but also significantly influences the reaction kinetics and selectivity. A variety of solvents, ranging from polar aprotic (e.g., DMF, dioxane) to ethereal (e.g., THF) and alcoholic solvents, often in aqueous mixtures, are employed. The presence of water can be beneficial, as it can aid in the dissolution of inorganic bases and facilitate the formation of the active boronate species.[3] However, for boronic acids susceptible to protodeboronation, anhydrous conditions may be necessary.[4]
Optimizing the Reaction: A Strategic Approach
Given the electron-withdrawing nature of the fluoro and carbamoyl groups on this compound, careful selection of the reaction parameters is essential to overcome potential challenges such as slow reaction rates and competing side reactions like protodeboronation.[5]
Choosing the Right Base
For electron-deficient arylboronic acids, a moderately strong base is often required to promote the formation of the boronate. A screening of bases is recommended to identify the optimal choice for a specific coupling partner.
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base, often in aqueous mixtures with solvents like dioxane or THF. It provides a good balance of reactivity and handling.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for challenging couplings, including those involving sterically hindered substrates.[6]
-
Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity due to the higher solubility of its fluoride salt byproduct and the "cesium effect," which can promote catalyst turnover.
-
Potassium Fluoride (KF): A milder base that is useful when dealing with substrates that are sensitive to stronger bases or prone to protodeboronation.
Selecting the Optimal Solvent
The choice of solvent should be guided by the solubility of the reactants and the desired reaction temperature.
-
Dioxane/Water Mixtures: A widely used solvent system that provides good solubility for a broad range of substrates and is compatible with many common bases. A typical ratio is 4:1 or 5:1 (dioxane:water).[3]
-
Toluene/Water Mixtures: Another effective biphasic system, particularly when higher reaction temperatures are required.
-
Tetrahydrofuran (THF)/Water Mixtures: Suitable for reactions at moderate temperatures.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that has shown excellent performance in some Suzuki-Miyaura couplings.[7]
Illustrative Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps and components in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Using (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid in aqueous cross-coupling reactions
Application Notes & Protocols
Topic: High-Efficiency Synthesis: Leveraging (3-(Butylcarbamoyl)-4-fluorophenyl)boronic Acid in Aqueous Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Imperative for Greener Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi, underscored the transformative impact of palladium-catalyzed cross-couplings.[1][2] Historically, these reactions have relied on anhydrous organic solvents, which pose significant environmental, safety, and cost challenges.[4][5] The shift towards aqueous media represents a critical advancement in green chemistry, utilizing water as an abundant, non-toxic, and non-flammable solvent.[5][6][7]
This guide provides an in-depth technical overview and validated protocols for the use of This compound in aqueous Suzuki-Miyaura reactions. This particular reagent is of significant interest due to its functional handles: the fluoro group modulates the electronic properties of the aromatic ring, while the butylcarbamoyl moiety offers a site for further derivatization or can influence pharmacokinetic properties in drug discovery programs. We will explore the mechanistic nuances of the aqueous catalytic cycle and provide a robust framework for researchers to achieve high-yield couplings with this and similar substrates.
Reagent Profile: this compound
Understanding the substrate is fundamental to designing a successful reaction.
| Property | Value | Source |
| CAS Number | 874219-23-5 | [8] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [8] |
| Molecular Weight | 239.05 g/mol | [8] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | Sealed in dry, 2-8°C | [8] |
Structural Features and Their Implications:
-
Boronic Acid Group (-B(OH)₂): The reactive center for the Suzuki coupling. Its activation by a base is a critical step in the catalytic cycle.[9]
-
Fluorine Atom (-F): As an ortho-substituent to the boronic acid, its electron-withdrawing nature can influence the rate of transmetalation. The pKa of the boronic acid may also be lowered, potentially affecting the choice of base.[10]
-
Butylcarbamoyl Group (-C(O)NH(CH₂)₃CH₃): This amide functionality introduces a degree of steric hindrance and provides a hydrogen-bond donor/acceptor site, which may influence solubility in aqueous co-solvent systems. Importantly, amides can be sensitive to hydrolysis under harsh basic conditions, necessitating the selection of a milder base.[11]
The Aqueous Suzuki-Miyaura Catalytic Cycle
The mechanism in an aqueous environment shares the fundamental steps of the traditional reaction—oxidative addition, transmetalation, and reductive elimination—but the role of water and the base is particularly nuanced.[1][3] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[2][9]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 874219-23-5|this compound|BLD Pharm [bldpharm.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. benchchem.com [benchchem.com]
Application of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid in the synthesis of pharmaceutical intermediates
An Application Guide to (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid in Pharmaceutical Intermediate Synthesis
Abstract
This compound has emerged as a highly valuable and specialized building block in modern medicinal chemistry. Its unique structural features, including the fluorine atom and the butylcarbamoyl group, make it a critical intermediate for synthesizing complex pharmaceutical agents. This guide provides an in-depth analysis of its primary application in the construction of PARP (poly (ADP-ribose) polymerase) inhibitors, with a specific focus on the synthesis of Talazoparib. We will explore the underlying chemical principles of the key Suzuki-Miyaura coupling reaction, present a detailed, field-proven experimental protocol, and discuss critical parameters for achieving high-yield, high-purity outcomes. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.
Introduction: The Strategic Importance of a Functionalized Boronic Acid
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reactions form carbon-carbon bonds with high efficiency and functional group tolerance, enabling the construction of complex molecular architectures.[1]
This compound (CAS 1256355-63-5) is a prime example of a bespoke building block designed for a specific, high-value application. Its structure is not arbitrary; each component serves a strategic purpose:
-
The boronic acid group is the reactive handle for the Suzuki-Miyaura coupling.
-
The fluorine atom modulates the electronic properties of the phenyl ring and can enhance metabolic stability or binding affinity in the final drug molecule.[3][4]
-
The N-butylcarbamoyl group is a key pharmacophoric element that establishes critical interactions with the biological target.
The most prominent application of this intermediate is in the synthesis of Talazoparib (BMN-673), a potent inhibitor of PARP enzymes.[5][6] PARP inhibitors are at the forefront of cancer therapy, particularly for patients with BRCA1/2 mutations, as they exploit tumor-specific DNA repair deficiencies.[5][6] The precise and efficient incorporation of the (3-(butylcarbamoyl)-4-fluorophenyl) moiety is therefore a critical step in the manufacturing of this life-saving drug.
Core Application: Suzuki-Miyaura Coupling in the Synthesis of a Talazoparib Precursor
The key synthetic transformation involving this compound is its palladium-catalyzed Suzuki-Miyaura cross-coupling with a suitable heterocyclic halide partner. This reaction constructs the central biaryl core of the Talazoparib molecule.
Mechanistic Causality: Why the Suzuki-Miyaura Reaction Works
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base (e.g., carbonate, phosphate) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center and displaces the halide.[7] The choice of base is critical, especially with fluorinated boronic acids, to prevent side reactions like protodeboronation.[3]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for edge routing ArylHalide [label="Ar¹-X", shape=plaintext, fontcolor="#EA4335"]; BoronicAcid [label="Ar²-B(OH)₂\n+ Base", shape=plaintext, fontcolor="#34A853"]; Product [label="Ar¹-Ar²\n(Product)", shape=plaintext, fontcolor="#4285F4"];
Experimental Protocol: A Self-Validating System
This protocol provides a robust, reproducible method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner (Ar-Br).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Verified Supplier | Purity is critical; boroxime content should be low.[8] |
| Aryl Bromide (Ar-Br) | ≥98% | N/A | Substrate |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Major Supplier | A reliable, air-stable catalyst for this type of coupling. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Major Supplier | Must be anhydrous. Ground to a fine powder before use. |
| 1,4-Dioxane | Anhydrous | Major Supplier | Solvent. Must be deoxygenated. |
| Water | Degassed, DI | In-house | Used in the solvent mixture. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Reaction Flask (3-neck) | Oven-dried | Glassware Supplier | |
| Condenser & Magnetic Stirrer | Standard Lab | Equipment Supplier | |
| Syringes and Needles | Sterile | Consumables | For transfer of degassed solvents. |
Step-by-Step Methodology
dot graph Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Setup [label="1. Inert Atmosphere Setup\n(Oven-dried flask, N₂ purge)", fillcolor="#F1F3F4", fontcolor="#202124"]; Charge [label="2. Charge Reagents\n(Boronic Acid, Aryl Bromide, Base, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3. Add Degassed Solvents\n(Dioxane/Water mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Heat to Reaction Temp\n(e.g., 80-90 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="5. Monitor Progress\n(TLC or LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="6. Reaction Quench\n(Cool to RT, add water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="7. Workup & Extraction\n(e.g., EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];
-
Inert Atmosphere Preparation (Causality: Prevent Catalyst Degradation):
-
An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is assembled.
-
The system is purged with high-purity nitrogen for 15-20 minutes. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor yields.
-
-
Charging of Solids (Causality: Stoichiometric Control):
-
To the flask, add this compound (1.2 equivalents), the aryl bromide partner (1.0 eq.), sodium carbonate (2.5 eq.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq., 3 mol%).
-
Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.[9]
-
-
Solvent Addition (Causality: Ensure Solubility and Reaction Medium):
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Thoroughly degas this mixture by sparging with nitrogen for 30 minutes or via three freeze-pump-thaw cycles.
-
Add the degassed solvent mixture to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution (Causality: Provide Activation Energy):
-
With vigorous stirring, heat the reaction mixture to 85-90 °C using an oil bath.
-
The reaction is typically complete within 4-12 hours.
-
-
Monitoring (Causality: Determine Reaction Endpoint):
-
Monitor the consumption of the aryl bromide starting material using Thin Layer Chromatography (TLC) or LC-MS. This prevents unnecessary heating that could lead to product degradation.
-
-
Workup and Purification (Causality: Isolate and Purify Product):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Trustworthiness: Troubleshooting and Key Considerations
A protocol's value lies in its robustness. Below are common issues and their causal solutions.
-
Issue: Low Yield.
-
Potential Cause 1: Inactive Catalyst. Ensure the atmosphere was strictly inert. Use a fresh bottle of catalyst if decomposition is suspected.
-
Potential Cause 2: Protodeboronation. The fluorine atom makes the boronic acid somewhat electron-deficient and susceptible to this side reaction.[3] Ensure the base is anhydrous and the reaction is not heated for an excessively long time. Using a milder base like potassium phosphate (K₃PO₄) can sometimes mitigate this.
-
Potential Cause 3: Poor Boronic Acid Quality. Commercially available boronic acids can contain significant amounts of their anhydride trimer (boroxine), which is less reactive.[8] If suspected, the boronic acid can be recrystallized.
-
-
Issue: Homocoupling of Boronic Acid.
-
Potential Cause: This can occur, especially with electron-deficient boronic acids, in the presence of oxygen.[9] Rigorous deoxygenation of solvents and maintenance of an inert atmosphere is the primary preventative measure.
-
Conclusion
This compound is a quintessential example of a modern synthetic building block, enabling the efficient synthesis of complex pharmaceutical targets like Talazoparib. Its successful application hinges on a solid understanding of the Suzuki-Miyaura coupling mechanism and meticulous attention to experimental detail, particularly regarding the exclusion of oxygen and the quality of reagents. The protocol and insights provided herein offer a validated framework for researchers to reliably utilize this important intermediate in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 6. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols: A Guide to Chan-Lam Amination with Functionalized Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Chan-Lam Amination
In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C–N) bonds is a cornerstone, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the methodologies available, the Chan-Lam amination, also known as the Chan-Evans-Lam coupling, has emerged as a powerful and practical tool.[2] This copper-catalyzed cross-coupling reaction facilitates the formation of C–N bonds between an aryl boronic acid and an amine.[2][3] Unlike its palladium-catalyzed counterparts, such as the Buchwald-Hartwig reaction, the Chan-Lam coupling offers the distinct advantages of often being operable at room temperature, open to the air, and utilizing a more abundant and less expensive metal catalyst.[2][3][4] These mild conditions make it particularly amenable to complex molecules and diverse functional groups, a critical consideration in drug development and medicinal chemistry.[5]
This guide provides an in-depth exploration of the Chan-Lam amination with a focus on functionalized boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed and adaptable protocols, and address common challenges and troubleshooting strategies to empower researchers to effectively implement this versatile transformation in their synthetic endeavors.
Mechanistic Insights: A Tale of Copper's Catalytic Dance
The mechanism of the Chan-Lam amination is a subject of ongoing research, complicated by the dynamic nature of copper species in solution.[2] However, a generally accepted catalytic cycle provides a framework for understanding the key steps and the roles of the various reaction components.
A proposed general mechanism involves the following key steps:[1][3]
-
Ligand Exchange and Transmetalation: The reaction is believed to initiate with the coordination of the amine to the Cu(II) catalyst, often copper(II) acetate. This is followed by transmetalation with the aryl boronic acid, where the aryl group is transferred from boron to the copper center, forming an aryl-copper(II) intermediate.
-
Oxidative Addition/Disproportionation to a Key Cu(III) Intermediate: A crucial and debated step is the formation of a high-valent Cu(III) intermediate. This may occur through disproportionation of two Cu(II) species or via an oxidative pathway involving an external oxidant, commonly oxygen from the air.[1][3]
-
Reductive Elimination: The aryl-copper(III)-amide intermediate then undergoes reductive elimination, the bond-forming step, to yield the desired N-aryl amine product and a Cu(I) species.[2]
-
Catalyst Regeneration: The Cu(I) species is then re-oxidized to the active Cu(II) catalyst by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[1][3]
The presence of a base is often beneficial, serving to deprotonate the amine, facilitate ligand exchange, and neutralize acidic byproducts.
Caption: Figure 1. A simplified representation of the Chan-Lam amination catalytic cycle.
Core Protocol for Chan-Lam Amination
This generalized protocol serves as a starting point and can be optimized for specific substrates. The reaction is typically performed open to the atmosphere.
Materials and Reagents
-
Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most common, but other sources like CuI, CuCl, and Cu₂O can also be effective.[3][6]
-
Boronic Acid: The functionalized aryl or heteroaryl boronic acid.
-
Amine: The primary or secondary amine, aniline, or N-heterocycle.
-
Base (optional but often recommended): A mild base such as triethylamine (Et₃N), pyridine, or potassium carbonate (K₂CO₃) is commonly used.[3] Some protocols have been developed to be base-free.[7]
-
Solvent: Dichloromethane (CH₂Cl₂), methanol (MeOH), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are frequently employed.[3][6][7]
-
Drying Agent (optional): Molecular sieves can be beneficial in minimizing side reactions caused by water.[8]
Experimental Workflow
Caption: Figure 2. A typical experimental workflow for the Chan-Lam amination.
Step-by-Step Procedure
-
Reaction Setup: To a suitable reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equivalent).
-
Addition of Reagents: Sequentially add the amine (1.0–1.2 equivalents), the copper catalyst (e.g., Cu(OAc)₂, 0.1–1.0 equivalent), and the base (e.g., Et₃N, 1.0–2.0 equivalents), if used.
-
Solvent Addition: Add the chosen solvent (e.g., CH₂Cl₂) to achieve a suitable concentration (typically 0.1–0.5 M).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The flask is typically left open to the atmosphere to allow for the ingress of oxygen, which acts as the terminal oxidant. In some cases, gentle heating (e.g., 40–60 °C) may be required to drive the reaction to completion.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Parameters and Optimization Strategies
The success and efficiency of the Chan-Lam amination are highly dependent on the careful selection of reaction parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Copper Source | Cu(OAc)₂, CuI, CuCl₂, Cu₂O, Cu(OTf)₂[3][6] | Cu(OAc)₂ is the most widely used and generally effective catalyst. The choice of counter-ion can influence reactivity, and for some substrates, Cu(I) salts have shown to be more efficient.[6] |
| Boronic Acid | Aryl, heteroaryl, and in some cases, alkylboronic acids/esters.[9][10] | Electron-rich and electron-neutral aryl boronic acids are generally good substrates. Electron-withdrawing groups can sometimes lead to higher yields.[7] Boronic esters (e.g., pinacol esters) can also be used, though they may require modified conditions.[11][12] |
| Amine | Primary and secondary alkylamines, anilines, amides, carbamates, sulfonamides, N-heterocycles.[3][13] | The pKa of the N-H bond is a critical factor. Less acidic amines are generally more reactive. Steric hindrance around the nitrogen atom can also affect the reaction rate. |
| Base | Et₃N, pyridine, K₂CO₃, Cs₂CO₃, DIPEA.[3] | A base is often required to facilitate the deprotonation of the amine and can influence the rate of transmetalation. The choice of base should be tailored to the specific amine substrate. |
| Solvent | CH₂Cl₂, MeCN, MeOH, DMSO, THF, Toluene.[3][6] | The solvent can significantly impact the solubility of the reagents and the stability of the copper intermediates. Protic solvents like methanol can sometimes be beneficial.[12] |
| Temperature | Room temperature to 100 °C.[3] | Many Chan-Lam couplings proceed efficiently at room temperature. For less reactive substrates, heating may be necessary. |
| Atmosphere | Air (O₂) | Oxygen from the air is the typical terminal oxidant for regenerating the Cu(II) catalyst.[3][13] |
Troubleshooting Common Issues
While the Chan-Lam amination is a robust reaction, several side reactions and challenges can arise.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poorly reactive substrates- Inappropriate solvent or base | - Use a fresh batch of copper catalyst.- Screen different copper sources (e.g., CuI, CuCl₂).- Increase the reaction temperature.- Screen a variety of solvents and bases. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources | - Use anhydrous solvents and reagents.- Add molecular sieves to the reaction mixture. |
| Homocoupling of Boronic Acid | - Can be a competing side reaction | - Optimize the stoichiometry of the reagents.- Lower the reaction temperature. |
| Oxidation of the Amine | - Certain sensitive amines can be oxidized by the copper catalyst and air. | - Run the reaction under an inert atmosphere (e.g., N₂) with an alternative oxidant if necessary. |
| Formation of Phenol Byproduct | - Water in the reaction mixture acting as a nucleophile.[1] | - Ensure anhydrous conditions.- The addition of boric acid has been shown to suppress this side reaction by sequestering water.[11] |
Scope and Limitations with Functionalized Boronic Acids
The Chan-Lam amination exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the boronic acid and the amine coupling partners. This is a significant advantage in multi-step syntheses and for the late-stage functionalization of complex molecules.
Tolerated Functional Groups on Boronic Acids:
-
Electron-donating groups: Alkoxy, alkyl, and amino groups.
-
Electron-withdrawing groups: Halogens, nitro, cyano, and ester groups.
-
Sterically hindered groups: Ortho-substituted aryl boronic acids can react successfully, though sometimes at a slower rate.
-
Heterocycles: A wide range of heteroaromatic boronic acids (e.g., pyridine, thiophene, indole) are viable substrates.
Limitations:
-
Alkylboronic Acids: While there are examples, the coupling of alkylboronic acids is generally more challenging due to slower transmetalation rates and competing side reactions.[14] Recent developments using radical-based pathways are addressing this limitation.[10]
-
Highly Electron-Deficient Amines: Amines with very low nucleophilicity (e.g., those with multiple strong electron-withdrawing groups) may be poor substrates.
-
Chelating Groups: Substrates containing strong chelating groups may interfere with the copper catalyst.
Conclusion
The Chan-Lam amination stands as a mild, versatile, and cost-effective method for the synthesis of N-aryl compounds. Its tolerance for a wide array of functional groups makes it an invaluable tool in the arsenal of synthetic chemists, particularly in the fields of medicinal chemistry and drug development. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic targets. The continued development of this methodology, including the expansion to more challenging substrates like alkylboronic acids, ensures that the Chan-Lam amination will remain a cornerstone of C–N bond formation for years to come.
References
- 1. scispace.com [scispace.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 12. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid with Alkyl Halides
Introduction: The Strategic Importance of C(sp²)–C(sp³) Bond Formation in Modern Chemistry
The construction of carbon-carbon bonds between sp²-hybridized aromatic carbons and sp³-hybridized alkyl carbons is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals.[1][2] These linkages are prevalent in a vast array of biologically active molecules and functional materials. Historically, the formation of such bonds has been dominated by palladium catalysis; however, recent decades have seen the emergence of nickel as a powerful, cost-effective, and versatile alternative.[1][3][4] Nickel catalysts exhibit unique reactivity, including the ability to activate challenging alkyl electrophiles and operate through distinct mechanistic pathways involving single-electron transfer processes.[1][2][5] This guide provides a comprehensive overview and a detailed experimental protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of a functionally rich arylboronic acid, (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid, with a range of alkyl halides. This transformation is of significant interest as it introduces an alkyl substituent to a fluorinated benzamide scaffold, a common motif in pharmaceuticals.
Mechanistic Insights: The Nickel Catalytic Cycle in C(sp²)–C(sp³) Cross-Coupling
Understanding the underlying mechanism of the nickel-catalyzed Suzuki-Miyaura cross-coupling is crucial for optimizing reaction conditions and troubleshooting potential issues. Unlike the well-established Pd(0)/Pd(II) cycle, nickel-catalyzed couplings involving alkyl halides often proceed through a more complex pathway involving Ni(I) and Ni(III) intermediates, frequently involving radical species.[6][7][8]
A plausible catalytic cycle is depicted below:
Figure 1: A simplified representation of a plausible Ni(I)/Ni(III) catalytic cycle for the Suzuki-Miyaura cross-coupling of an arylboronic acid with an alkyl halide.
The reaction is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by oxidative addition of the arylboronic acid to the Ni(0) center. Subsequent reduction of the resulting Ni(II) species generates a Ni(I) intermediate. This Ni(I) complex then undergoes oxidative addition with the alkyl halide to form a Ni(III) species. The final carbon-carbon bond is formed through reductive elimination from the Ni(III) center, yielding the desired product and regenerating a Ni(I) species that can continue the catalytic cycle. The involvement of radical intermediates in the activation of the alkyl halide is a key feature that distinguishes nickel catalysis from palladium catalysis in these transformations.[5]
Experimental Protocol: Nickel-Catalyzed Cross-Coupling
This protocol provides a general procedure for the nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound with various alkyl bromides.
Materials and Equipment
-
Reagents:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, 1-bromohexane, etc.)
-
Nickel(II) chloride glyme complex (NiCl₂·DME)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Anhydrous toluene
-
-
Equipment:
-
Schlenk flasks or oven-dried reaction vials with magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Syringes and needles for liquid transfers
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Arylboronic Acid | 1.0 equiv | The limiting reagent in this transformation. |
| Alkyl Halide | 1.2 - 1.5 equiv | A slight excess is often used to ensure complete consumption of the more valuable boronic acid. |
| Nickel Precatalyst | NiCl₂·DME (5 mol%) | A common, air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species. |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%) | A bipyridine ligand is often effective in stabilizing the nickel catalyst and promoting the desired reactivity. The tert-butyl groups enhance solubility and stability. |
| Base | K₃PO₄ (3.0 equiv) | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. |
| Solvent | Anhydrous 1,4-dioxane or Toluene | Aprotic, non-coordinating solvents are typically used to avoid interference with the catalytic cycle. |
| Temperature | 80 - 100 °C | Elevated temperatures are generally required to drive the reaction to completion. |
| Reaction Time | 12 - 24 hours | The reaction progress should be monitored by TLC or GC-MS. |
Step-by-Step Procedure
Figure 2: A schematic of the experimental workflow for the nickel-catalyzed cross-coupling reaction.
-
Preparation:
-
In a nitrogen-filled glovebox, add this compound (1.0 equiv), NiCl₂·DME (0.05 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (0.10 equiv), and finely ground, dry K₃PO₄ (3.0 equiv) to an oven-dried reaction vial containing a magnetic stir bar.
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction Setup:
-
Remove the vial from the glovebox.
-
Add the alkyl halide (1.2-1.5 equiv) via syringe.
-
Add anhydrous 1,4-dioxane or toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M with respect to the boronic acid).
-
-
Reaction Execution:
-
Place the reaction vial in a preheated heating block or oil bath set to the desired temperature (80-100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-(alkyl)-N-butylbenzamide.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently dry reagents/solvents- Ineffective base | - Ensure the use of a high-purity nickel precatalyst.- Thoroughly dry all glassware, reagents, and solvents.- Use freshly ground and dried K₃PO₄. Consider screening other bases (e.g., Cs₂CO₃). |
| Formation of Side Products | - Homocoupling of the boronic acid- Reduction of the alkyl halide | - Optimize the reaction temperature and time.- Adjust the stoichiometry of the reagents.- Screen different ligands that may favor the cross-coupling pathway. |
| Inconsistent Results | - Variations in reagent quality- Incomplete exclusion of air/moisture | - Use reagents from a reliable source and of consistent purity.- Ensure a rigorously inert atmosphere is maintained throughout the reaction setup and execution. |
Safety Precautions
-
Nickel Compounds: Nickel compounds are known carcinogens and sensitizers.[5][9] Handle all nickel-containing reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11] Avoid inhalation of dust and contact with skin and eyes.[9][10][11]
-
Alkyl Halides: Many alkyl halides are volatile and can be harmful if inhaled or absorbed through the skin. Handle them in a fume hood and wear appropriate gloves.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.
-
Waste Disposal: Dispose of all chemical waste, especially nickel-containing residues, in accordance with local environmental regulations.
Conclusion
This application note provides a comprehensive guide to the nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound with alkyl halides. By understanding the underlying mechanistic principles and following the detailed protocol, researchers can effectively synthesize valuable C(sp²)–C(sp³) linked products. The provided troubleshooting guide and safety precautions will further aid in the successful and safe execution of this powerful transformation. The versatility and functional group tolerance of nickel catalysis make it an invaluable tool in the synthesis of complex molecules for a wide range of applications.[1][2]
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Enantioselective C(sp2)–C(sp3) Bond Construction by Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 11. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
Application Note: High-Throughput Reaction Monitoring of Suzuki Coupling by LC-MS and TLC for Accelerated Drug Discovery
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds essential for pharmaceutical development.[1] Efficiently monitoring the progress of these reactions is critical for optimizing yields, minimizing impurities, and accelerating discovery timelines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of monitoring Suzuki coupling reactions using two ubiquitous analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the causality behind experimental choices, offering detailed, field-proven protocols and a comparative analysis to empower informed decisions in your laboratory workflows.
Introduction: The Imperative of Reaction Monitoring in Suzuki Coupling
The palladium-catalyzed Suzuki-Miyaura coupling joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[2] The catalytic cycle, a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, is sensitive to a multitude of factors including the base, solvent, ligands, and temperature.[1] Incomplete reactions or the formation of side products can complicate downstream purification and compromise the integrity of biological assays. Real-time or near-real-time reaction monitoring is therefore not a matter of convenience but a necessity for robust process development.[3]
This guide will explore two complementary techniques for reaction monitoring: the rapid, cost-effective TLC for qualitative assessments, and the highly sensitive and specific LC-MS for quantitative analysis and unambiguous identification of reaction components.[4][5]
The Workhorse of Qualitative Analysis: Thin-Layer Chromatography (TLC)
TLC is a rapid and inexpensive chromatographic technique that provides a quick snapshot of the reaction's progress.[6] It is particularly useful for determining the consumption of starting materials and the formation of the product.[7] The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[5]
The "Why" Behind the Method: Causality in TLC
The separation on a TLC plate is governed by the polarity of the compounds and the mobile phase. In a normal-phase setup (polar stationary phase like silica gel), nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds have a stronger affinity for the stationary phase and move shorter distances (lower Rf).[8] The choice of the mobile phase is therefore critical to achieving good separation between the starting materials (organohalide and boronic acid) and the coupled product.
Protocol for TLC Monitoring of a Suzuki Coupling Reaction
This protocol outlines a generalized procedure. Specific solvent systems should be optimized for each unique reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)[9]
-
Developing chamber[6]
-
Capillary tubes or micropipette for spotting[10]
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)[11]
-
Visualization agents (UV lamp, iodine chamber, or chemical stains)[12][13]
-
Pencil
-
Forceps
Step-by-Step Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[14] Mark lanes for the starting material (SM), co-spot (a mixture of SM and reaction mixture), and the reaction mixture at different time points (e.g., T₀, T₁).
-
Spotting:
-
Dissolve a small amount of your starting organohalide in a suitable solvent (e.g., ethyl acetate) to create a reference spot.
-
At T₀ (before adding the catalyst or starting the heating), take a small aliquot of the reaction mixture (1-2 drops) and dilute it with a solvent like ethyl acetate.
-
Using a capillary tube, spot the starting material, a co-spot of the SM and T₀, and the T₀ mixture in their respective lanes on the baseline. Keep the spots small and concentrated.[14]
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[10]
-
Carefully place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level. Cover the chamber.[14]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[10]
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[14]
-
Allow the plate to dry completely.
-
Visualize the spots. Most aromatic compounds involved in Suzuki couplings are UV-active and will appear as dark spots under a UV lamp (254 nm).[13] Circle the spots with a pencil.
-
For compounds that are not UV-active, or for additional confirmation, use a visualizing stain such as potassium permanganate or an iodine chamber.[12][15]
-
-
Interpretation:
-
Compare the spots in the reaction mixture lanes to the starting material lane.
-
The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing.
-
The Rf value (distance traveled by the spot / distance traveled by the solvent front) can be calculated for each spot. The product is typically less polar than the boronic acid starting material and will have a different Rf than the organohalide.
-
Data Presentation: Interpreting TLC Results
| Time Point | Starting Material (Organohalide) Spot | Product Spot | Observations |
| T₀ | Present | Absent | Reaction has not yet started. |
| T₁ (e.g., 1 hr) | Fainter | Present | Reaction is progressing. |
| T₂ (e.g., 4 hrs) | Absent | Prominent | Reaction appears to be complete. |
The Gold Standard of Quantitative Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a more detailed and quantitative understanding of your Suzuki coupling, LC-MS is the technique of choice.[4] It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing information on the identity (molecular weight) and quantity (peak area) of each component in the reaction mixture.[16]
The "Why" Behind the Method: Causality in LC-MS
LC separates the components of the mixture based on their interactions with the stationary phase of the column and the mobile phase. For Suzuki coupling reactions, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). In this mode, more polar compounds elute earlier, while less polar compounds are retained longer.
The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). This provides highly specific detection and allows for the unambiguous identification of starting materials, the product, and any intermediates or byproducts.[17] Soft ionization techniques like electrospray ionization (ESI) are well-suited for the analysis of the polar and ionic organometallic compounds often present in these reaction mixtures.[18]
Protocol for LC-MS Monitoring of a Suzuki Coupling Reaction
This protocol provides a general workflow. Specific chromatographic conditions (column, mobile phase gradient, flow rate) and mass spectrometer parameters must be optimized for your specific analytes.
Materials:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol with 0.1% formic acid)
-
Microsyringes or autosampler vials
-
Vortex mixer
-
Centrifuge (optional)
Step-by-Step Procedure:
-
Sample Preparation:
-
At each desired time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it significantly in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and prepares the sample for injection. For some reaction mixtures, a mini-workup such as a quick filtration through a small plug of silica or a liquid-liquid extraction may be necessary to remove salts or other interfering components that can affect the LC-MS analysis.[19]
-
Vortex the diluted sample thoroughly.
-
If there are particulates, centrifuge the sample and transfer the supernatant to an autosampler vial.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a solvent gradient to elute the compounds. A typical gradient might start with a high percentage of water and ramp up to a high percentage of organic solvent.
-
The mass spectrometer should be set to scan a mass range that includes the expected molecular weights of your starting materials and product.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the peaks corresponding to the starting materials and the product by their retention times and mass-to-charge ratios.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
The percentage conversion can be estimated by the relative peak areas of the product and the remaining starting material.
-
Data Presentation: Interpreting LC-MS Results
| Compound | Retention Time (min) | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Aryl Halide | 2.5 | 172.0 | 172.1 |
| Boronic Acid | 1.2 | 122.1 | 122.1 |
| Product | 3.8 | 169.2 | 169.3 |
Comparative Analysis: TLC vs. LC-MS
The choice between TLC and LC-MS for reaction monitoring depends on the specific needs of the project.
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Adsorption chromatography on a planar surface.[5] | Partition chromatography in a column coupled with mass detection. |
| Information Provided | Qualitative (presence/absence of spots, Rf values).[5] | Quantitative (peak area) and structural (mass-to-charge ratio).[4] |
| Speed | Very fast (5-20 minutes per analysis).[7] | Slower (several minutes per sample).[20] |
| Cost | Very low cost per sample.[21] | High initial instrument cost and moderate cost per sample. |
| Sensitivity | Lower sensitivity. | High sensitivity (nanogram to picogram levels). |
| Specificity | Lower specificity; different compounds can have similar Rf values.[5] | High specificity due to mass detection. |
| Throughput | High; multiple samples can be run on a single plate. | Can be high with an autosampler. |
| Best For | Quick checks of reaction completion, rapid screening of reaction conditions.[21] | Detailed kinetic studies, impurity profiling, and unambiguous product identification.[3] |
Workflow Diagrams
General Reaction Monitoring Workflow
Caption: General workflow for monitoring a Suzuki coupling reaction.
TLC Analysis Workflow
Caption: Step-by-step workflow for TLC analysis.
LC-MS Analysis Workflow
Caption: Step-by-step workflow for LC-MS analysis.
Conclusion
Effective reaction monitoring is a critical component of successful synthetic chemistry. Both TLC and LC-MS are powerful tools for tracking the progress of Suzuki coupling reactions. TLC offers a rapid, cost-effective method for qualitative assessment, ideal for routine checks and initial screening. LC-MS provides detailed quantitative and structural information, making it indispensable for in-depth kinetic analysis, impurity profiling, and projects requiring a high degree of certainty. By understanding the principles and protocols of both techniques, researchers can make informed decisions, optimize their synthetic routes, and ultimately accelerate the pace of drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. advion.com [advion.com]
- 5. microbenotes.com [microbenotes.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Fundamentals and Applications of Thin Layer Chromatography (TLC) • Environmental Studies (EVS) Institute [evs.institute]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. silicycle.com [silicycle.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. advion.com [advion.com]
- 17. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. selectscience.net [selectscience.net]
- 21. silicycle.com [silicycle.com]
Troubleshooting & Optimization
How to prevent protodeboronation of fluorophenylboronic acids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with fluorophenylboronic acids. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions concerning the prevention of protodeboronation, a critical side reaction that can impede synthetic success. Our goal is to equip you with the mechanistic understanding and practical strategies required to optimize your reactions and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with fluorophenylboronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process converts your valuable fluorophenylboronic acid starting material into a simple fluoroarene, which is often a major byproduct that reduces the yield of your desired coupled product and complicates purification.[2][3]
Fluorophenylboronic acids are particularly susceptible to this reaction. The fluorine atoms are strongly electron-withdrawing, which increases the polarization of the C-B bond and makes the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis (cleavage by a proton).[4][5] This inherent electronic instability is exacerbated under many standard cross-coupling conditions, especially those involving heat and base.[5][6]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
A2: The most direct way to identify protodeboronation is to analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or ¹H/¹⁹F NMR spectroscopy. The key indicator is the presence of a significant amount of the corresponding fluoroarene byproduct (Ar-H) alongside unreacted starting materials and a lower-than-expected yield of your target molecule.[2] For example, if you start with 4-fluorophenylboronic acid, the presence of fluorobenzene in the product mixture is a strong sign of protodeboronation.
Troubleshooting Guide: Low Yield & Fluoroarene Byproduct
If you've identified protodeboronation as a significant issue, this guide will walk you through a systematic approach to diagnose and solve the problem. The core principle is to accelerate the desired productive reaction (e.g., Suzuki-Miyaura coupling) so that it outcompetes the decomposition of the boronic acid.
Issue 1: Reaction Conditions Are Too Harsh
High temperatures and strong bases are major contributors to the rate of protodeboronation.[3][7][8]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elevated temperatures significantly accelerate protodeboronation.[3][9] Assess whether your catalytic system can function efficiently at a lower temperature. Many modern, highly active palladium catalysts can facilitate cross-coupling at temperatures ranging from room temperature to 60 °C, minimizing the thermal decomposition of the boronic acid.[3][10][11]
-
Select a Milder Base: The choice and concentration of the base are critical as they dictate the reaction pH, a key factor in the protodeboronation mechanism.[1][12][13] Strong bases like sodium or potassium hydroxide can aggressively promote the formation of the boronate anion ([ArB(OH)₃]⁻), which in some cases is more prone to decomposition.[2][4][7]
Causality Explained: The Role of pH and Temperature
Protodeboronation can proceed through multiple pH-dependent pathways.[1][12][14] There are both acid-catalyzed and base-catalyzed mechanisms.[1][15][16] For electron-deficient systems like fluorophenylboronic acids, a key mechanism under basic conditions involves the formation of the tetrahedral boronate species, [ArB(OH)₃]⁻.[4][7] For highly electron-deficient rings, this boronate can be unstable and undergo unimolecular C-B bond cleavage to generate a transient aryl anion, which is then rapidly protonated by the solvent.[4][12] Higher temperatures provide the activation energy needed for this decomposition pathway, accelerating the undesired reaction.[17][18][19]
Issue 2: The Boronic Acid is Inherently Unstable
Even under optimized conditions, the free fluorophenylboronic acid may be too unstable to survive the reaction duration, especially for slow cross-coupling reactions.[6]
Troubleshooting Steps:
-
Convert to a More Stable Boronic Ester: This is one of the most effective strategies. By converting the boronic acid to a boronic ester, you increase its stability towards protodeboronation.
-
Pinacol Esters: These are widely used and commercially available. They offer a good balance of stability and reactivity.[3]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air-stable, crystalline solids.[1][6] They are a superior choice for particularly challenging substrates.
-
-
Employ a "Slow-Release" Strategy: The principle here is to keep the instantaneous concentration of the unstable free boronic acid very low throughout the reaction.[1][6] MIDA boronates are ideal for this. Under basic conditions (e.g., using K₃PO₄), they slowly hydrolyze to release the boronic acid in situ.[6] This ensures that the boronic acid is consumed by the catalytic cycle as soon as it is formed, minimizing its opportunity to decompose.[1][11]
Experimental Protocol: In Situ Slow Release from a MIDA Boronate
This protocol is a general starting point for a Suzuki-Miyaura coupling using a MIDA boronate to suppress protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
Fluorophenyl-MIDA boronate (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, fluorophenyl-MIDA boronate, base, palladium catalyst, and ligand.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Issue 3: The Catalytic Cycle is Too Slow
If the desired cross-coupling reaction is sluggish, the competing protodeboronation pathway will have more time to consume the starting material.[10]
Troubleshooting Steps:
-
Use a Highly Active Catalyst System: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos), can dramatically accelerate the rate of cross-coupling.[10][11] A faster catalytic turnover ensures that the boronic acid is productively consumed before it can decompose.[1][3]
-
Increase Catalyst Loading: In some cases, a modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can be sufficient to tip the kinetic balance in favor of the desired reaction.[10]
-
Consider Metal Additives: Additives like silver(I) or copper(I) salts have been shown to accelerate cross-coupling reactions, which can help to subdue the undesired protodeboronation pathway.[1]
Decision Workflow for Troubleshooting Protodeboronation
Caption: A workflow for diagnosing and resolving protodeboronation.
Data Summary: Impact of Reaction Parameters
The following table provides a qualitative summary to guide your experimental design for minimizing protodeboronation.
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Minimize Protodeboronation | Rationale |
| Temperature | High (> 80 °C) | Low (RT - 60 °C) | Reduces the rate of the decomposition side reaction.[3][9] |
| Base | Strong (e.g., NaOH, KOH) | Mild (e.g., K₃PO₄, Cs₂CO₃, CsF) | Minimizes harsh pH conditions that accelerate C-B bond cleavage.[3][4][10] |
| Boron Reagent | Free Boronic Acid | Boronic Ester (Pinacol, MIDA) | Increases stability and allows for a "slow-release" approach.[1][3][6] |
| Catalyst | Low Activity System | High Activity System (e.g., Buchwald Precatalysts) | Accelerates the desired coupling to outcompete decomposition.[1][11] |
| Reaction Time | Prolonged | As short as possible | Minimizes the time the unstable reagent is exposed to reaction conditions.[2] |
Storage and Handling
Proper storage is the first step in preventing decomposition.
-
Storage Temperature: Store fluorophenylboronic acids and their derivatives under refrigerated conditions (2–8 °C) to minimize thermal degradation.[20][21]
-
Atmosphere: Keep containers tightly sealed under an inert atmosphere (Argon or Nitrogen) to protect from moisture and air, which can facilitate decomposition.[21]
-
Incompatible Materials: Store away from strong acids, bases, and oxidizing agents.[21][22]
Mechanistic Overview of Protodeboronation Pathways
Caption: Simplified acid- and base-catalyzed protodeboronation mechanisms.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. combi-blocks.com [combi-blocks.com]
- 21. globalresearchchem.com [globalresearchchem.com]
- 22. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Improving Yields for Sterically Hindered Suzuki Coupling Partners
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on sterically hindered substrates. The formation of biaryls with multiple ortho-substituents is a significant challenge, but with the right strategic adjustments to your protocol, high yields are achievable.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the specific challenges you may encounter when working with sterically demanding aryl halides and boronic acids/esters.
Q1: My Suzuki coupling with a di-ortho-substituted aryl halide is giving a very low yield or failing completely. Where should I start troubleshooting?
A1: Low yields in sterically hindered Suzuki couplings often stem from issues in the catalytic cycle, particularly slow oxidative addition and reductive elimination steps. Here’s a systematic approach to troubleshooting:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. They also facilitate the difficult reductive elimination step.[1]
-
Recommended Ligands:
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, RuPhos, and XPhos are excellent starting points.[1]
-
Specialized Ligands for Extreme Steric Hindrance: For reactions aiming to form tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][2][3] The unique structure of AntPhos, for example, can help suppress β-hydride elimination, a common side reaction with bulky substrates.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly effective, offering great stability and activity, and can be a robust alternative to phosphine ligands.[1][4]
-
-
-
Re-evaluate the Base and Solvent Combination: The choice of base is crucial and its effectiveness is intrinsically linked to the solvent.
-
Bases: Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings and is often used as a fine powder.[1] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
Solvents: Anhydrous, non-polar aprotic solvents such as toluene and dioxane are generally preferred.[1] For particularly challenging couplings, higher boiling point solvents like xylenes might be required to drive the reaction forward with increased thermal energy.[1][2]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require more energy to overcome the activation barriers for the key steps in the catalytic cycle. If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1][2] Microwave irradiation can also be a powerful tool for rapidly heating the reaction and improving yields.
-
Check Reagent Quality and Reaction Setup:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphines are susceptible to oxidation.[5]
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. Degas all solvents and ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[6] Oxygen can deactivate the palladium catalyst.[6]
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common pathway for yield loss, especially with electron-deficient or sterically hindered boronic acids.[5] Here are strategies to mitigate it:
-
Choice of Base: The base activates the boronic acid for transmetalation but can also promote protodeboronation.[5] Using milder bases like potassium fluoride (KF), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can be beneficial.[5][6]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[5] Employing anhydrous conditions with a suitable base can help minimize protodeboronation.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[5] These reagents often release the active boronic acid species slowly into the reaction, keeping its concentration low and thus reducing the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[5]
Q3: My aryl chloride coupling partner is unreactive. What specific modifications should I consider?
A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond.[5] Overcoming this challenge requires a highly active catalyst system.
-
Highly Active Ligands: This is where the choice of ligand is paramount. Electron-rich and bulky ligands are essential. Buchwald ligands (e.g., SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) are particularly effective for activating aryl chlorides.[1][4][7]
-
Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Stronger Bases: With aryl chlorides, stronger bases such as K₃PO₄ or t-BuOK are often required to facilitate the catalytic cycle.[1]
-
Higher Temperatures: As with other sterically hindered couplings, higher reaction temperatures are often necessary to promote the oxidative addition of the aryl chloride.
Q4: How does the steric hindrance on both coupling partners affect the reaction, and how do I approach synthesizing a tetra-ortho-substituted biaryl?
A4: The synthesis of tetra-ortho-substituted biaryls represents one of the most significant challenges in Suzuki coupling.[8] Success hinges on a highly specialized catalyst system designed to overcome extreme steric repulsion.
-
Advanced Ligand Systems: The development of novel ligands has been key to achieving these challenging couplings. For instance, a catalyst system combining Pd₂(dba)₃ with an electron-rich biarylphosphine or DPEPhos has shown success.[8] Other specialized phosphine ligands have also been developed that are excellent for forming sterically hindered tetra-ortho-substituted biaryls in good yields.[8]
-
Fine-Tuning Reaction Conditions: Every component of the reaction must be carefully optimized. This includes the specific palladium source, ligand-to-metal ratio, base, solvent, temperature, and reaction time. Small changes in any of these parameters can have a significant impact on the yield.
Understanding the "Why": Mechanistic Insights
A deeper understanding of the Suzuki-Miyaura catalytic cycle can inform your troubleshooting strategy.
The Role of Bulky, Electron-Rich Ligands
For sterically hindered substrates, the rate-limiting steps are often oxidative addition and reductive elimination.
-
Promoting Oxidative Addition: Bulky, electron-rich ligands stabilize the catalytically active monoligated Pd(0) species. This less-coordinated palladium center is more sterically accessible and electronically primed to undergo oxidative addition with the hindered aryl halide.
-
Facilitating Reductive Elimination: The steric bulk on the ligand also creates crowding around the palladium center in the Pd(II) intermediate. This steric pressure encourages the final reductive elimination step, where the two coupled aryl groups are expelled and the desired biaryl product is formed.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with Electron-Rich Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-rich aryl halides. The sluggish reactivity of these substrates often leads to low yields, incomplete conversions, and frustrating side reactions. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.
The Challenge: Why Are Electron-Rich Aryl Halides So Difficult?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency.[1][2][3] The reaction's catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
The primary obstacle with electron-rich aryl halides lies in the initial, often rate-limiting, oxidative addition step.[7] An electron-rich aromatic ring increases the electron density around the carbon-halogen bond. This strengthening of the bond makes it more difficult for the palladium(0) catalyst to insert itself, thus slowing down the entire catalytic cycle and opening the door for competing side reactions.[7] Aryl chlorides are particularly challenging due to the high strength of the C-Cl bond.[7][8]
This guide will walk you through a logical troubleshooting process, addressing specific problems you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with an electron-rich aryl bromide/chloride shows no or very low conversion. Where do I start?
This is the most common issue. When faced with a stalled reaction, a systematic evaluation of your catalyst system is the first and most critical step. The problem almost certainly lies in a slow oxidative addition.
A1: Focus on Enhancing Oxidative Addition.
Your primary goal is to accelerate the oxidative addition step. This is achieved by modifying the electronic and steric properties of the palladium catalyst, primarily through the choice of ligand.
-
Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these challenging substrates.[2] You need to employ ligands that are both electron-rich and sterically bulky .
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition into the C-X bond.[7]
-
Bulky ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is known to be very active in oxidative addition, especially with difficult substrates like aryl chlorides.[1][5][7] They also facilitate the final reductive elimination step.[9]
-
Troubleshooting Protocol: Ligand Screening
If you are seeing low conversion, it is highly recommended to screen a set of specialized ligands known to activate unreactive aryl halides.
| Ligand Class | Specific Examples | Key Features & Rationale |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | These are often the first choice for difficult couplings. Their steric bulk and electron-donating properties are ideal for activating electron-rich aryl chlorides and bromides.[1][5] |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly effective at promoting oxidative addition due to their strong electron-donating nature and large cone angles.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | These are even stronger electron donors than phosphines and can be very effective for activating aryl chlorides.[4] |
Step-by-Step Ligand Screening Protocol:
-
Setup: Prepare identical small-scale reactions in parallel vials. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[11]
-
Reagents: Use your electron-rich aryl halide (1.0 equiv), boronic acid partner (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst System:
-
Use a palladium precursor such as Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %).
-
In separate vials, add one of the recommended ligands (e.g., SPhos, XPhos, P(t-Bu)₃) with a Ligand:Palladium ratio typically between 1:1 and 2:1.[1]
-
-
Solvent: Use a degassed, anhydrous solvent like dioxane, toluene, or THF.[6][11]
-
Temperature: Start at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS. If no reaction occurs, incrementally increase the temperature to 100-110 °C.
-
Analysis: After a set time (e.g., 4, 12, and 24 hours), take aliquots to determine conversion and identify the most effective ligand system.
Q2: I'm seeing significant amounts of a side product where the halogen on my starting material is replaced by hydrogen. What is happening?
This side reaction is known as dehalogenation or proto-dehalogenation . It's a common competitive pathway, especially when the desired cross-coupling is slow.
A2: Minimize Dehalogenation by Optimizing Your Reaction Conditions.
Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source in the reaction mixture before it can undergo transmetalation.[7]
Logical Troubleshooting Flow for Dehalogenation:
Caption: Troubleshooting decision tree for dehalogenation side reactions.
-
Choice of Base and Solvent: The combination of base and solvent is crucial.[12][13] Using strong, oxygen-containing bases like hydroxides or carbonates in protic solvents (like water or alcohols) can exacerbate dehalogenation.[7][14] The base's role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4][15]
-
Recommendation: Switch to a non-nucleophilic, anhydrous-compatible base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If you must use an aqueous system, potassium fluoride (KF) can be effective as it promotes the formation of a highly reactive trifluoroborate species while being a milder base.[11]
-
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Alcohols, in particular, can act as proton sources.[7] A switch from ethanol to aprotic solvents like dioxane or toluene can significantly reduce dehalogenation.[16]
Q3: My reaction works, but it's very slow and never goes to completion, even with a good ligand. What else can I adjust?
When you've optimized the ligand but still face sluggish reactivity, it's time to look at the other components of the reaction: the base, solvent, and temperature.
A3: Systematically Optimize Base, Solvent, and Temperature.
-
Base Strength: The choice of base is not trivial. For electron-rich systems, a stronger base is often required to facilitate the transmetalation step effectively.
-
Basicity Scale (Weakest to Strongest): KF < K₂CO₃ < K₃PO₄ < Cs₂CO₃ < NaOH/KOH
-
Expert Insight: While stronger bases can help, they also increase the risk of side reactions like protodeboronation (see Q4).[11] K₃PO₄ is often a good starting point, offering a balance of reactivity and selectivity.[2] For particularly stubborn couplings, Cs₂CO₃ is an excellent but more expensive choice.
-
-
Solvent Effects: Solvents can influence catalyst stability and the rates of different steps in the catalytic cycle.[16]
-
Common Solvents: Toluene, Dioxane, THF, DMF.
-
Recommendation: A mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) can sometimes be beneficial, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[6][11] However, be mindful of the potential for dehalogenation (see Q2). If side reactions are an issue, stick to strictly anhydrous conditions.[11]
-
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and increased side product formation.
-
Protocol: Start your reaction at 80 °C. If the reaction is clean but slow, incrementally increase the temperature to 100 °C or 110 °C. Monitor for the appearance of new side products by TLC/LC-MS as you increase the heat.
-
Q4: My boronic acid seems to be decomposing. I see a lot of homocoupled biaryl product from the boronic acid. How do I prevent this?
This issue points to two potential problems: protodeboronation (decomposition of the boronic acid) and oxygen contamination , which leads to homocoupling.
A4: Protect Your Boronic Acid and Purge Your Reaction Rigorously.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, which is often accelerated by strong bases and water.[11]
-
Solution 1: Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a weaker base like K₂CO₃ or KF.[11]
-
Solution 2: Anhydrous Conditions: The proton source is often water. Running the reaction under strictly anhydrous conditions can suppress this side reaction.[11]
-
Solution 3: Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable than the corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions, minimizing its decomposition.
-
-
Homocoupling (Glaser Coupling): The homocoupling of boronic acids to form a biaryl species is typically caused by the presence of oxygen.[11]
-
Experimental Protocol: Rigorous Degassing
-
Combine all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) in your reaction flask.
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum for 5-10 minutes to remove air from the solids.
-
Backfill the flask with an inert gas (Argon is preferred over Nitrogen for its higher density).
-
Repeat this vacuum/backfill cycle at least three times.
-
Add your solvent, which must be previously degassed. You can degas solvents by sparging with argon for 30 minutes or by using the freeze-pump-thaw method (three cycles).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalytic Cycle and Common Failure Points
Caption: The Suzuki catalytic cycle and key failure points with electron-rich aryl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Water in Anhydrous Suzuki-Miyaura Couplings with K₃PO₄
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a frequently encountered yet nuanced challenge in synthetic chemistry: managing the effect of water in Suzuki-Miyaura cross-coupling reactions that are nominally "anhydrous" and utilize potassium phosphate (K₃PO₄) as the base. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm running a Suzuki coupling that is supposed to be anhydrous with K₃PO₄, but my yield is low and inconsistent. Could water be the culprit?
A1: Absolutely. This is a classic issue. While the reaction is termed "anhydrous," it's a common misconception that absolutely no water should be present. In fact, a small, controlled amount of water is often crucial for the reaction to proceed efficiently when using K₃PO₄.[1] The term "anhydrous" in this context typically refers to the absence of a bulk aqueous phase or co-solvent, not the complete exclusion of trace water.
The problem arises from inconsistency. The hydration state of your K₃PO₄, residual moisture in your solvent, or atmospheric moisture can introduce variable amounts of water, leading to unpredictable results.
Q2: Why is a small amount of water beneficial in a K₃PO₄-mediated Suzuki coupling?
A2: Water plays a multifaceted role in the catalytic cycle. Its primary functions include:
-
Activation of the Boronic Acid: Water facilitates the formation of a boronate species (Ar-B(OH)₃⁻) from the boronic acid (Ar-B(OH)₂).[2] This tetracoordinate boronate is more nucleophilic and readily undergoes transmetalation with the palladium complex.
-
Solubilization of the Base: Although K₃PO₄ has limited solubility in many organic solvents, trace water can increase its effective concentration at the interface where the reaction occurs, promoting the formation of the active boronate.[3]
-
Facilitating the Transmetalation Step: The presence of hydroxide ions, formed from the reaction of K₃PO₄ with water, can participate in a lower-energy pathway for transmetalation, often referred to as the "hydroxide pathway".
Q3: What are the negative effects of too much water?
A3: While a small amount of water is beneficial, excess water can be detrimental, leading to several side reactions:
-
Protodeboronation: This is the most common side reaction where the boronic acid reacts with a proton source (like water) to cleave the C-B bond, resulting in the corresponding arene and boric acid. This consumes your starting material and reduces the overall yield.
-
Homocoupling: Excess water can promote the oxidative homocoupling of two boronic acid molecules, forming a biaryl byproduct.[4]
-
Catalyst Decomposition: In some cases, high concentrations of water and base can lead to the formation of inactive palladium species, such as palladium black.
Q4: How can I control the amount of water in my "anhydrous" Suzuki coupling?
A4: The key is consistency. Here are several strategies:
-
Use Hydrated K₃PO₄: Instead of attempting to use strictly anhydrous K₃PO₄, which can be highly hygroscopic and difficult to handle, consider using a specific hydrate, such as K₃PO₄·H₂O or K₃PO₄·7H₂O.[5] This provides a stoichiometric amount of water.
-
Deliberate Addition of Water: Add a specific number of equivalents of water (e.g., 3-5 equivalents relative to the limiting reagent) to your reaction mixture.[1] This ensures a consistent amount of water in every run.
-
Use Pre-dried Solvents: Always use freshly dried and degassed solvents to minimize the introduction of uncontrolled amounts of water.
-
Grind the Base: Grinding the K₃PO₄ to a fine, consistent powder increases its surface area and can lead to more reproducible results.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Water for Activation | Add 3-5 equivalents of degassed water to the reaction mixture. |
| Poorly Soluble Base | Grind the K₃PO₄ to a fine powder before addition. Consider switching to a different solvent system where the base has slightly better solubility. |
| Inactive Catalyst | Ensure proper degassing of solvents and reaction setup to avoid catalyst oxidation. Use a fresh bottle of palladium catalyst. |
| Poor Quality Boronic Acid | Check the purity of your boronic acid. Consider converting it to the more stable pinacol boronate ester and using it in the reaction. |
Problem 2: Significant Protodeboronation
| Possible Cause | Troubleshooting Step |
| Excess Water | If you are adding water, reduce the number of equivalents. Ensure your solvents are rigorously dried. |
| Reaction Temperature Too High | Lower the reaction temperature. Protodeboronation is often accelerated at higher temperatures. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Problem 3: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variable Water Content | Standardize the water content by either using a specific hydrate of K₃PO₄ or by adding a precise number of equivalents of water. |
| Inconsistent Quality of K₃PO₄ | Use K₃PO₄ from the same supplier and lot number. Grind the base to ensure a consistent particle size. |
| Atmospheric Moisture | Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. |
In-depth Mechanistic Insights
The Suzuki-Miyaura catalytic cycle is a cornerstone of modern organic synthesis. When employing K₃PO₄, the role of water becomes particularly critical in the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle with K₃PO₄ and water.
As illustrated above, K₃PO₄ reacts with trace water to generate hydroxide ions. These hydroxide ions play a dual role: they activate the boronic acid to form the more reactive tetracoordinate boronate species, and they can displace the halide on the palladium complex, facilitating the subsequent transmetalation step.
Experimental Protocols
Protocol 1: Suzuki Coupling with Controlled Water Addition
This protocol is designed for situations where inconsistent results are suspected to be due to variable water content.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand if required.
-
Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or THF, to a concentration of 0.1 M).
-
Add degassed water (3.0 mmol, 3.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting a Failed "Anhydrous" Suzuki Coupling
This workflow is intended to diagnose and resolve a failed reaction where the standard "anhydrous" protocol has been unsuccessful.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
References
Technical Support Center: Optimizing Catalyst Loading for Efficient Cross-Coupling Reactions
Welcome to the technical support center dedicated to a critical aspect of modern synthetic chemistry: the optimization of catalyst loading in cross-coupling reactions. For researchers in pharmaceuticals, materials science, and agrochemicals, achieving high efficiency is paramount. Using the minimum effective amount of catalyst not only reduces costs and residual metal contamination in the final product but also aligns with the principles of green chemistry by minimizing waste.[1][2]
This guide provides practical, field-proven insights in a question-and-answer format to help you troubleshoot common issues, refine your experimental protocols, and understand the causal relationships behind reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about catalyst loading.
Q1: What is considered a "typical" catalyst loading for a cross-coupling reaction?
A1: There is no single "typical" loading, as the optimal amount is highly dependent on the specific reaction. However, general ranges can be considered as a starting point. For laboratory-scale synthesis, loadings often range from 0.5 to 2 mol %.[3] For particularly challenging substrates, such as unactivated aryl chlorides, higher loadings of 2.5 to 5 mol % might be initially required.[4][5] In contrast, highly optimized or industrial processes can achieve loadings well below 0.1 mol %, and in some cases, down to the parts-per-million (ppm) level.[6] The goal of optimization is to move from the higher end of this range to the lowest possible loading without compromising yield or reaction time.
Q2: Why is minimizing catalyst loading so important?
A2: Minimizing catalyst loading offers several significant advantages:
-
Cost Reduction: Palladium and other precious metal catalysts, along with their specialized ligands, are often the most expensive reagents in a reaction.[7] Reducing the catalyst amount directly lowers the overall cost of the synthesis, which is a critical factor in scaling up for pharmaceutical or industrial production.
-
Sustainability (Green Chemistry): Using less catalyst reduces the environmental impact associated with mining and refining precious metals. It also minimizes the generation of metallic waste streams, a key principle of green chemistry.[1][8]
-
Product Purity: High catalyst loadings can lead to significant metal contamination in the crude product. Removing these residual metals requires additional, often costly and time-consuming, purification steps. Lowering the initial loading simplifies purification and ensures the final product meets stringent purity requirements (e.g., for active pharmaceutical ingredients).
-
Improved Reaction Profile: In some cases, very high catalyst concentrations can lead to an increase in side reactions or the formation of inactive catalyst species, which can negatively impact the reaction yield and selectivity.
Q3: What are the first signs that my catalyst loading is not optimal?
A3: Several common experimental observations can indicate a suboptimal catalyst loading:
-
Low or No Conversion: The most obvious sign is that the reaction does not proceed to completion or fails entirely. While this can have many causes, an insufficient amount of active catalyst is a primary suspect.
-
Formation of a Black Precipitate ("Palladium Black"): The appearance of a black solid is a clear indicator of catalyst decomposition, where the active, soluble catalyst species agglomerates into inactive, elemental palladium.[9][10] This signifies that the catalyst is not stable under the reaction conditions, and simply increasing the loading is an inefficient solution.
-
Reaction Stalls Prematurely: If reaction monitoring (e.g., by LC-MS or GC-MS) shows initial product formation that then plateaus long before the starting material is consumed, it often points to catalyst deactivation during the reaction.[11]
-
High Loading Required for Full Conversion: If you find that yields are only acceptable at high loadings (e.g., > 5 mol%), it indicates that the catalytic system itself is inefficient for your specific substrates, likely having a low turnover frequency.[3][6]
Q4: How do I calculate catalyst loading and Turnover Number (TON)?
A4: These are crucial metrics for evaluating catalyst performance.
-
Catalyst Loading (mol %): This is the mole percentage of the catalyst relative to the limiting reagent (usually the aryl halide). Catalyst Loading (mol %) = (moles of catalyst / moles of limiting reagent) * 100
-
Turnover Number (TON): TON represents the number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more efficient and robust catalyst. TON = moles of product formed / moles of catalyst For a reaction that goes to completion (100% yield): TON = moles of limiting reagent / moles of catalyst = 100 / mol %
For example, a reaction with 1 mol % catalyst loading that achieves 95% yield has a TON of 95. A reaction with 0.01 mol % loading that goes to completion has a TON of 10,000.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides structured advice for tackling specific experimental challenges related to catalyst loading.
Problem 1: Low or No Conversion
Q: My reaction has stalled or shows minimal product formation. Should I just add more catalyst?
A: While insufficient catalyst is a possibility, simply increasing the loading is often a temporary fix that masks the underlying problem. A more systematic approach is required to identify the root cause. Low conversion is frequently due to an inactive catalyst or suboptimal reaction conditions rather than an inherently low loading.
Causality: The active catalytic species (e.g., Pd(0)L) must be efficiently generated and maintained throughout the reaction.[5] Issues with reagents, atmosphere, or temperature can inhibit catalyst activation or accelerate its deactivation, halting the catalytic cycle. For challenging substrates like aryl chlorides, the oxidative addition step is often slow, requiring a highly active and stable catalyst to achieve good yields.[4]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low conversion.
Recommended Actions:
-
Verify Reagent Integrity: Ensure the catalyst and phosphine ligands have not degraded or oxidized during storage.[12] Use freshly distilled, anhydrous, and thoroughly degassed solvents. Oxygen is a known poison for many Pd(0) catalysts.[9]
-
Check the Base: The choice and quality of the base are critical. Ensure it is finely powdered (for solid bases like K₃PO₄ or K₂CO₃) and anhydrous.[12][13] An inappropriate or weak base can stall the reaction.
-
Increase Temperature: For difficult couplings, especially with aryl chlorides, higher temperatures may be necessary to facilitate the oxidative addition step.[4] Consider switching to a higher-boiling solvent like toluene or dioxane if needed.
-
Re-evaluate the Ligand: The ligand is arguably the most critical component for catalyst stability and activity. If you are experiencing issues, consider screening a panel of ligands. For many cross-couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are required to stabilize the catalyst and promote key steps in the catalytic cycle.[9][11]
Problem 2: Reaction Mixture Turns Black (Palladium Black Formation)
Q: My reaction turns black, and the yield is poor. What's happening and how can I fix it?
A: The formation of a black precipitate is the hallmark of catalyst decomposition into "palladium black," which is catalytically inactive elemental palladium.[9][10] This indicates that the monoligated Pd(0) species, which is the active catalyst, is unstable under your reaction conditions and is aggregating.
Causality: The stability of the active catalyst is a delicate balance. Insufficient ligand, high temperatures, or the presence of oxygen can strip the ligand from the metal center, leading to aggregation. The choice of ligand is crucial; bulky ligands provide a steric shield around the palladium center, preventing this aggregation and stabilizing the active monomeric species.[9]
Caption: Relationship between the catalytic cycle and deactivation pathways.
Recommended Actions:
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of ligand can sometimes help prevent decomposition. However, be aware that a large excess can also inhibit the reaction by creating saturated, less active metal centers.[9]
-
Use Bulky, Electron-Rich Ligands: Switch to more sterically demanding ligands like XPhos, SPhos, or RuPhos. These ligands are specifically designed to create a protective pocket around the palladium, enhancing stability and preventing the formation of palladium black.[11]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition.[9] Determine the minimum temperature required for a reasonable reaction rate.
-
Ensure a Scrupulously Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen readily oxidizes the active Pd(0) catalyst.[9][12]
Problem 3: High Catalyst Loading is Required to Drive the Reaction
Q: I can only get a good yield by using high (e.g., >5 mol%) catalyst loading. How can I reduce it?
A: This situation indicates that your catalytic system has a low Turnover Number (TON) for your specific transformation. The cause is often a slow or inefficient step in the catalytic cycle or a competing catalyst deactivation process. The key to lowering the loading is to increase the catalyst's efficiency and stability.
Causality: Every catalytic cycle has a rate-limiting step (e.g., oxidative addition of an aryl chloride, or reductive elimination to form a sterically hindered product). Furthermore, the catalyst may be slowly deactivating over the course of the reaction. A high loading compensates for this low efficiency by ensuring there's enough active catalyst present at any given time to produce the desired product. To lower the loading, you must accelerate the catalytic cycle and/or suppress deactivation pathways.
Recommended Actions:
-
Systematic Screening: The most effective way to solve this is through systematic screening of reaction parameters. High-throughput screening (HTS) tools can rapidly evaluate a wide range of catalysts, ligands, bases, and solvents in parallel, allowing for efficient identification of a more active system.[14][15][16]
-
Switch to a Pre-catalyst: Modern, well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for the rapid and efficient generation of the active Pd(0)L species. They often outperform traditional systems like Pd(OAc)₂ or Pd₂(dba)₃, especially at low loadings, by providing a more reliable initiation of the catalytic cycle.[4][11]
-
Optimize Base and Solvent: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step.[17] Similarly, the solvent affects solubility and can stabilize catalytic intermediates. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Toluene, Dioxane, 2-MeTHF) can uncover a combination that significantly boosts catalytic activity.[7][13]
| Parameter | Influence on Lowering Catalyst Loading | Typical Starting Point for Optimization |
| Catalyst/Pre-catalyst | A more active pre-catalyst generates the active species more efficiently, increasing TON. | Pd(OAc)₂/Ligand vs. a G3/G4 Pre-catalyst. |
| Ligand | Bulky, electron-rich ligands stabilize the active Pd(0) species and accelerate key steps. | PPh₃ vs. Buchwald-type ligands (e.g., SPhos, XPhos). |
| Base | The right base accelerates transmetalation without degrading substrates or the catalyst. | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃. |
| Solvent | Affects solubility, reaction rate, and catalyst stability. | Toluene, Dioxane, THF, 2-MeTHF. |
| Temperature | Balance between sufficient rate and catalyst stability. | Screen from 80 °C to 110 °C. |
| Concentration | Higher concentrations can increase reaction rates but may also promote catalyst decomposition. | Typically 0.1 M to 0.5 M. |
Table 1: Key Parameters for Optimizing Catalyst Loading.
Section 3: Advanced Protocols & Methodologies
Protocol 1: High-Throughput Screening (HTS) for an Optimal Catalyst System
This protocol outlines a general workflow for using parallel synthesis to quickly identify a more efficient catalyst system, enabling lower catalyst loading. Commercial screening kits are available for this purpose.[18]
Objective: To screen a matrix of ligands and bases to identify the combination that gives the highest yield, indicating a more active catalytic system.
Methodology:
-
Setup: In an array of reaction vials (e.g., a 24-well plate) under an inert atmosphere, dispense the limiting aryl halide and the coupling partner into each vial.
-
Variable Addition:
-
To each row, add a different ligand (e.g., Ligand A, B, C, D).
-
To each column, add a different base (e.g., Base 1, 2, 3, 4).
-
-
Catalyst & Solvent Addition: Add a stock solution of the palladium source (e.g., Pd(OAc)₂) and the reaction solvent to each vial.
-
Reaction: Seal the plate and run the reactions at a set temperature for a defined period (e.g., 100 °C for 12 hours).
-
Analysis: After the reaction, quench all wells and analyze the product yield in each vial using a high-throughput method like LC-MS or GC-MS.
-
Interpretation: Identify the ligand/base combination(s) that provided the highest yield. This "hit" is your lead condition for further optimization and catalyst loading reduction.
Protocol 2: Determining the Minimum Effective Catalyst Loading
Objective: Once an optimal catalyst system is identified, determine the lowest loading that maintains high yield and an acceptable reaction time.
Methodology:
-
Baseline Reaction: Set up the reaction on a small scale (e.g., 0.5 mmol) using the optimized conditions (ligand, base, solvent, temperature) found in Protocol 1. Use a conservative initial catalyst loading (e.g., 1.0 mol %).
-
Run to Completion: Monitor the reaction until it reaches full conversion and note the time required. This is your baseline performance.
-
Serial Reduction: Set up a series of parallel reactions where the catalyst loading is systematically reduced (e.g., 0.5 mol %, 0.2 mol %, 0.1 mol %, 0.05 mol %, 0.01 mol %).
-
Monitor and Compare: Monitor each reaction by taking samples at regular intervals. Compare the reaction profiles and final yields.
-
Identify the "Sweet Spot": The minimum effective loading is the lowest concentration that still provides a high yield (e.g., >95%) in a timeframe comparable to the baseline. Below this level, you will likely observe significantly longer reaction times or incomplete conversion.
By following these structured troubleshooting and optimization protocols, researchers can move beyond trial-and-error and develop robust, efficient, and scalable cross-coupling reactions with minimized catalyst loading.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-throughput Tools - Integrated Lab Solutions [integratedlabsolutions.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating Boronic Acid Side Reactions Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common side reactions of boronic acids, particularly under the basic conditions frequently employed in modern synthetic chemistry. As you navigate your complex projects, understanding and mitigating these side reactions is paramount for achieving high yields, purity, and reproducibility. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Section 1: The Primary Culprit - Protodeboronation
Protodeboronation is arguably the most frequently encountered and frustrating side reaction in cross-coupling chemistry. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of your valuable starting material and the formation of a difficult-to-remove byproduct.[1]
FAQ 1: I'm seeing a significant amount of the corresponding arene/heteroarene byproduct in my Suzuki-Miyaura coupling. What's happening and how do I stop it?
Answer: You are observing protodeboronation, an undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[2][3] This is especially common with electron-deficient arylboronic acids and many heteroaromatic boronic acids under the basic and often heated conditions of the coupling reaction.[2][3] The base, which is essential for activating the boronic acid for transmetalation, can also facilitate this decomposition pathway.
Here is a logical workflow to troubleshoot and mitigate protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Causality and Solutions:
-
Temperature: Higher temperatures significantly accelerate the rate of protodeboronation.[3] If your catalyst system is sufficiently active, reducing the reaction temperature can selectively slow the decomposition pathway relative to the desired cross-coupling.[2]
-
Base Selection: The choice of base is critical. Strong bases like NaOH or KOH in aqueous media can aggressively promote protodeboronation.[4] Switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF can often provide the necessary activation for transmetalation while minimizing the undesired C-B bond cleavage.[3][4] The role of the base is to form the more nucleophilic boronate species (RB(OH)₃⁻), which is more reactive towards transmetalation, but also more susceptible to protonolysis.[5]
-
Solvent and Water Content: Water is the primary proton source for this side reaction.[4] Employing anhydrous solvents and ensuring reagents are dry can substantially reduce protodeboronation.[2][4] However, it's important to note that a small amount of water can sometimes be beneficial for the Suzuki-Miyaura catalytic cycle, so complete exclusion may not always be optimal.[3]
FAQ 2: My boronic acid is known to be unstable. Are there more robust solutions than just tweaking conditions?
Answer: Absolutely. For boronic acids that are inherently unstable (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives), a highly effective strategy is to use a more stable derivative that generates the active boronic acid in situ.[6] This "slow-release" approach keeps the instantaneous concentration of the unstable free boronic acid low, thereby minimizing its decomposition.[1][3]
The Most Effective Derivatives:
| Derivative | Structure | Key Advantages | When to Use |
| Pinacol Ester | R-B(pin) | Commercially available, increased thermal and air stability, generally good performance.[3] | A great first choice for moderately unstable boronic acids. |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, crystalline, air-stable solids.[3][6] Allow for slow release under basic conditions.[1][6] | The gold standard for highly unstable boronic acids that still show protodeboronation as pinacol esters.[3] |
| Trifluoroborate Salt | K⁺[R-BF₃]⁻ | Highly stable, crystalline solids. Often used for unstable alkyl boronic acids.[6] | When dealing with particularly challenging or unstable boronic acids, especially alkyl fragments. |
Experimental Protocol: Conversion to a MIDA Boronate for Enhanced Stability
For a particularly challenging substrate prone to protodeboronation, converting it to a MIDA ester is a highly recommended procedure.
-
Reagent Preparation: In a round-bottom flask, combine the unstable boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.).
-
Dissolution: Add a 1:1 solvent mixture of toluene and DMSO. The volume should be sufficient to dissolve the reagents upon heating.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically with the toluene.
-
Monitoring: Continue refluxing until no more water collects in the Dean-Stark trap (typically 1-2 hours).
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate will often precipitate. If not, carefully add a non-polar solvent like hexanes to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent, and dry under vacuum. The resulting MIDA boronate is typically a stable, crystalline solid that can be stored and used directly in cross-coupling reactions.[3]
Section 2: Unwanted Trimerization - Boroxine Formation
Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimers known as boroxines. While this is sometimes the form they are supplied in, the equilibrium between the acid and the boroxine can complicate reaction stoichiometry and kinetics.
FAQ 3: My boronic acid is a fluffy white solid, and the NMR shows complex signals. Could this be a boroxine? How does this affect my reaction?
Answer: Yes, it is highly likely you have a significant amount of the corresponding boroxine. Boronic acids reversibly trimerize, losing three molecules of water to form a stable six-membered ring.[7][8] This process is entropically driven and can be accelerated by heating or storing the boronic acid under anhydrous conditions.[7][9]
Caption: Reversible equilibrium between boronic acid and boroxine.
Impact on Your Reaction:
-
Stoichiometry: If you weigh out the boroxine but calculate stoichiometry based on the monomeric boronic acid, you will be using an incorrect molar amount. This can lead to lower yields, especially if the boronic acid is the limiting reagent.
-
Kinetics: The boroxine is generally less reactive in the Suzuki-Miyaura coupling than the free boronic acid. The equilibrium must shift back to the monomer under the reaction conditions (typically in the presence of water and base) to participate in the catalytic cycle. This can act as a slow-release mechanism but may also lead to sluggish or incomplete reactions if the hydrolysis is slow.
Troubleshooting and Best Practices:
-
Characterization: Always check the certificate of analysis. Often, boronic acids are sold as a mixture with their corresponding boroxines. If in doubt, run a quick ¹H NMR.
-
Pre-treatment: If you suspect boroxine formation and your reaction is struggling, you can often convert it back to the boronic acid. Dissolving the solid in a solvent mixture containing water (e.g., dioxane/water) and stirring for a short period before adding the other reagents can help re-establish the monomeric form.
-
Reaction Conditions: Standard Suzuki-Miyaura conditions that use an aqueous base (e.g., K₂CO₃ in dioxane/water) will typically hydrolyze the boroxine in situ. However, under strictly anhydrous conditions, the boroxine may be the dominant and less reactive species.
Section 3: Other Prevalent Side Reactions
Beyond protodeboronation and boroxine formation, other side reactions can plague your experiments, often stemming from the catalyst or reaction atmosphere.
FAQ 4: I'm getting a significant amount of a biphenyl-type byproduct derived from my boronic acid. What causes this homocoupling?
Answer: This is an oxidative homocoupling side reaction, where two molecules of your boronic acid react to form a symmetrical biaryl product. This is most often caused by two factors:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and also lead to the decomposition of the active Pd(0) catalyst.[4][10]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species can consume the boronic acid as a reductant, leading to homocoupling.[2][11]
Mitigation Strategies:
-
Thorough Degassing: Always ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[2]
-
Use a Pd(0) Source or a Robust Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can circumvent the need for an in situ reduction step that consumes the boronic acid.[2] Alternatively, modern, well-defined Pd(II) precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) species, minimizing homocoupling.[4]
FAQ 5: What is a boron "ate" complex, and how does it relate to these side reactions?
Answer: A boron "ate" complex, or boronate, is a tetracoordinate boron species formed when a Lewis base (like the hydroxide or alkoxide base used in your reaction) adds to the empty p-orbital of the trigonal planar boronic acid.[12][13][14]
Caption: Formation of a tetrahedral boronate "ate" complex.
This formation is a critical and productive step in the Suzuki-Miyaura catalytic cycle. The resulting tetrahedral boronate is more electron-rich and thus more competent for the key transmetalation step with the palladium center.[5]
However, the formation of this "ate" complex is also central to the base-catalyzed protodeboronation pathway. The increased electron density on the boron atom in the boronate weakens the C-B bond, making it more susceptible to cleavage by a proton source like water.[1] Therefore, while essential for the desired reaction, the concentration and lifetime of the boronate species must be managed—often by using a milder base—to prevent it from being shunted down the decomposition pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
Technical Support Center: Purification of Coupling Products from Boron Impurities
Welcome to the technical support center for troubleshooting the removal of boron-containing impurities from coupling reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boron reagents, such as in the Suzuki-Miyaura coupling, and face the common challenge of purifying their desired compounds from residual boronic acids, boronate esters, and related species.
This resource provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and the scientific rationale behind each technique.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions and provides a foundational understanding of the purification challenges.
Q1: Why is it so difficult to remove boronic acid impurities from my reaction mixture?
A: The difficulty stems from the amphoteric nature of boronic acids (R-B(OH)₂). They possess both a Lewis acidic boron center and Brønsted acidic hydroxyl groups. This duality means their solubility and chromatographic behavior can be unpredictable and highly dependent on pH, solvent, and the specific structure of the boronic acid. Unlike simple organic molecules, they don't always behave as "polar" or "nonpolar" entities, often leading to streaking on silica gel columns and poor separation during standard aqueous workups.
Q2: What is the simplest purification method I should try first?
A: For unreacted boronic acids, the simplest and often most effective first step is a basic aqueous wash (liquid-liquid extraction). By washing your organic solution with a basic aqueous solution (e.g., 1M NaOH or 1M K₂CO₃), you deprotonate the boronic acid to form an anionic boronate salt (R-B(OH)₃⁻).[1][2] This salt is significantly more polar and water-soluble than the neutral boronic acid, allowing it to be efficiently extracted from the organic phase into the aqueous phase.[1]
Q3: My starting material was a pinacol boronate ester (Bpin), not a boronic acid. Why am I still having purification issues?
A: Pinacol boronate esters are significantly more nonpolar and hydrolytically stable than their corresponding boronic acids.[3][4] They often co-elute with the desired product during silica gel chromatography. Furthermore, they can be susceptible to slow hydrolysis on the silica column itself, leading to streaking and contamination of fractions with the resulting boronic acid.[5][6] Simply washing with water is usually insufficient to remove them.
Q4: Can I just use more of my limiting reagent to consume all the boronic acid?
A: While driving the reaction to completion by using an excess of the other coupling partner is a valid strategy to minimize leftover boronic acid, it is not always practical or cost-effective.[1] This approach simply trades one purification problem for another; you will now need to remove the excess limiting reagent, which may be just as challenging as removing the boronic acid.
Section 2: Technique-Specific Troubleshooting Guides
This section provides detailed Q&A guides for common purification techniques.
Liquid-Liquid Extraction
Q: I performed a wash with 1M NaOH, but my NMR still shows boron impurities. What should I do?
A: There are several possibilities:
-
Insufficient Base or Contact Time: Ensure you are using a sufficient volume and concentration of the basic solution and that the biphasic mixture is stirred vigorously for an adequate amount of time (e.g., 15-30 minutes) to allow for complete extraction.
-
The Impurity is a Boronate Ester: A basic wash is ineffective for removing nonpolar boronate esters like Bpin. The ester must first be hydrolyzed to the boronic acid. Consider stirring the crude mixture with 1M HCl for 1-2 hours before the basic wash, provided your product is acid-stable.[3][4]
-
Product is Also Extracted: If your product has an acidic functional group (e.g., a phenol or carboxylic acid), it will also be extracted into the basic aqueous layer. In this case, after removing the organic layer, you would need to re-acidify the aqueous layer to precipitate your product and then extract it back into an organic solvent.[1]
Q: My product is sensitive to strong bases like NaOH. What are my alternatives for extraction?
A: You have a few excellent options:
-
Complexation with a Diol: Boronic acids reversibly bind to 1,2- and 1,3-diols to form stable anionic boronate esters.[7][8][9] You can perform an extraction with an aqueous solution containing a polyol like sorbitol. This forms a highly water-soluble boronic acid-sorbitol complex that partitions into the aqueous phase, leaving your base-sensitive product in the organic layer.[10]
-
Transesterification: Another strategy involves transesterification with a more reactive diol, like diethanolamine (DEA). This reaction can form a DEA-boronate adduct that may precipitate from nonpolar solvents or have different solubility properties, allowing for separation by filtration or extraction.[3][4]
Silica Gel Chromatography
Q: My boronic acid impurity is streaking all over my silica gel column. How can I get clean separation?
A: Streaking (tailing) of boronic acids on silica is a very common issue caused by the interaction of the acidic boronic acid hydroxyl groups with the acidic silica surface. Here are several effective solutions:
-
Modify the Mobile Phase: Adding a small amount of a polar, protic solvent like methanol or a modifier like acetic acid to your eluent system (e.g., DCM/MeOH or Hexane/EtOAc with 1% AcOH) can improve peak shape by competing for the active sites on the silica gel.[1]
-
Use Treated Silica Gel: You can impregnate the silica gel with boric acid before packing the column. This pre-treatment passivates the active sites on the silica, reducing the over-adsorption of boronic esters and acids, which can significantly improve chromatographic performance.[11][12]
-
Derivatization: Convert the boronic acid to its more chromatographically stable pinacol ester (Bpin) before the column if it's not already. While Bpin esters can still be challenging, they are generally less polar and less prone to severe streaking than free boronic acids.
Q: My product and the pinacol boronate ester (Bpin) have the same Rf value. How can I separate them?
A: This is a classic purification challenge.
-
Hydrolyze and Extract: The most reliable method is to first hydrolyze the Bpin ester to the boronic acid using aqueous acid.[3][4] The resulting boronic acid is much more polar and can then be easily removed with a basic aqueous wash, as described above.
-
Specialized Chromatography: If hydrolysis is not an option, you may need to explore different stationary phases (e.g., C18 reversed-phase) or more complex mobile phase systems.[13] Sometimes, using a less polar solvent system with very fine gradient control can achieve separation.
Scavenger Resins (Solid-Phase Extraction)
Q: When should I consider using a scavenger resin?
A: Scavenger resins are an excellent choice when:
-
Your product is sensitive to aqueous acidic or basic conditions.
-
Liquid-liquid extractions are problematic (e.g., due to emulsions).
-
You need to remove the final traces of a boron impurity to achieve very high purity.
-
You are working on a small to medium scale where filtration is convenient.
Q: What type of scavenger resin should I use for boronic acids?
A: The most effective scavenger resins for boronic acids are those functionalized with diol or amine groups.
-
Diol-Based Resins (e.g., SiliaBond Diol): These work on the same principle as diol extraction. The boronic acid covalently binds to the resin-bound diol, forming a stable boronate ester. The resin is then simply filtered off, leaving the purified product in solution.[14]
-
Amine-Based Resins (e.g., SiliaBond DEAM, Guanidine): Resins functionalized with diethanolamine (DEAM) or other basic amines are highly effective at sequestering boronic acids.[14][15][16] The basic nitrogen atom can interact with the Lewis acidic boron center, leading to strong binding.
Section 3: Method Selection and Workflow
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for tackling boron impurity removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. waters.com [waters.com]
- 14. silicycle.com [silicycle.com]
- 15. suprasciences.com [suprasciences.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Managing the Impact of Temperature on Protodeboronation in Suzuki Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the undesired protodeboronation side reaction and its strong dependence on reaction temperature. Our goal is to equip you with the expert knowledge and practical protocols necessary to diagnose issues, optimize your reaction conditions, and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions?
A1: Protodeboronation is a chemical process where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction is a significant undesired side pathway in Suzuki-Miyaura coupling because it irreversibly consumes the nucleophilic coupling partner, converting it into a simple arene or heteroarene byproduct.[3] This consumption leads to reduced yields of the target molecule and introduces impurities that can complicate purification.[1] Substrates like electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[3][4]
Q2: What is the fundamental impact of temperature on the rate of protodeboronation?
A2: Temperature is a critical parameter that directly influences the kinetics of chemical reactions. According to the Arrhenius equation, reaction rates increase exponentially with temperature. This applies to both the desired Suzuki coupling pathway and the undesired protodeboronation pathway.[3] Therefore, higher reaction temperatures will almost always accelerate the rate of protodeboronation.[1] The challenge lies in the fact that the desired cross-coupling often requires a certain activation energy, necessitating heat to proceed at a practical rate.[5][6]
Q3: If higher temperatures accelerate both reactions, is raising the temperature always detrimental?
A3: Not necessarily, and this is a crucial point of optimization. The outcome of a Suzuki reaction is determined by the kinetic competition between the productive cross-coupling and the protodeboronation side reaction.
-
If the desired Suzuki coupling has a higher activation energy but also a much greater rate increase with temperature compared to protodeboronation, then carefully increasing the temperature can be beneficial. In this scenario, the productive reaction "outruns" the decomposition.
-
Conversely, if protodeboronation is highly sensitive to temperature and accelerates more rapidly than the cross-coupling, then elevated temperatures will be detrimental, leading to significant byproduct formation.[7]
The key is to find the optimal thermal window where the rate of product formation is maximized relative to the rate of boronic acid decomposition. Running a reaction at a low temperature for a prolonged period can sometimes lead to more protodeboronation if the main coupling reaction is too slow to compete effectively.[7]
Q4: How do other reaction parameters interact with temperature to influence protodeboronation?
A4: Temperature is not an isolated variable. Its effect is intimately linked with other reaction conditions:
-
Base: The choice and strength of the base are critical. Bases are required to activate the boronic acid for transmetalation but can also catalyze protodeboronation, a process that is often accelerated at higher temperatures.[1][8][9] Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.[10]
-
Solvent: The presence of a proton source, such as water in aqueous solvent mixtures, is necessary for protodeboronation.[10] While often required for solubility and to facilitate the action of inorganic bases, high concentrations of water, especially at elevated temperatures, can exacerbate the issue. Using anhydrous solvents is a viable strategy where applicable.[10][11]
-
Ligand: The choice of phosphine ligand on the palladium catalyst can have a paradoxical effect. Bulky, electron-rich ligands that are excellent for promoting difficult couplings can also, in some cases, accelerate palladium-catalyzed protodeboronation.[8][12][13]
Troubleshooting Guide
This section addresses common problems encountered during experiments where temperature-dependent protodeboronation is a suspected issue.
Problem 1: My reaction gives a low yield of the desired product, and LC-MS analysis shows a major byproduct corresponding to the protonated starting boronic acid. This issue worsens at higher temperatures.
-
Primary Suspected Cause: The rate of protodeboronation is significantly outcompeting the rate of Suzuki coupling at the current reaction temperature.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach. Decrease the temperature in 10-20 °C increments and monitor the reaction progress. While the reaction may be slower, the selectivity for the desired product may improve dramatically.[10]
-
Re-evaluate the Base: If you are using a strong base (e.g., NaOH, KOH), switch to a milder one such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][10] This reduces the rate of base-catalyzed protodeboronation.
-
Change the Boron Source: Free boronic acids are generally less stable than their ester derivatives.[1] If you are using a boronic acid, switch to a more robust pinacol ester or a highly stable N-methyliminodiacetic acid (MIDA) boronate.[1][2][14] These reagents provide greater stability against decomposition at elevated temperatures.
-
Optimize the Catalyst System: For sluggish reactions that seem to require high heat, consider a more active catalyst system. Modern Buchwald-type ligands (e.g., SPhos, RuPhos) can often promote coupling at lower temperatures, thereby avoiding the thermal window where protodeboronation dominates.[10] However, be aware that bulky ligands can sometimes promote this side reaction.[8]
-
Problem 2: The reaction is very slow at room temperature, but forcing it with high heat (e.g., >100 °C) leads to a complex mixture with significant decomposition of the boronic acid.
-
Primary Suspected Cause: The desired coupling has a high activation energy, but the boronic acid is not thermally stable under the reaction conditions. The required thermal window for coupling overlaps with the thermal window for decomposition.
-
Troubleshooting Steps:
-
Employ a "Slow-Release" Strategy: This is the most effective solution for thermally unstable boronic acids.[2] Convert the boronic acid to a highly stable MIDA boronate.[15] Under standard Suzuki conditions (with aqueous base), the MIDA ester slowly hydrolyzes to release the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable species low, minimizing the opportunity for thermal decomposition while still allowing the productive coupling to occur.[2][15]
-
Use Anhydrous Conditions with Potassium Trifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are often more thermally stable than their boronic acid counterparts and are less prone to protodeboronation.[16][17] They can be used under anhydrous conditions, which further suppresses the protodeboronation pathway by removing the primary proton source.
-
Screen Different Solvents: Solvents can play a complex role in reaction selectivity.[18] If using a standard solvent like dioxane/water, consider screening alternatives like 2-MeTHF, toluene, or DMF. A change in solvent may alter the solubility and reactivity of the catalytic species in a way that favors the desired reaction at a more moderate temperature.[19]
-
Optimization Strategies & Experimental Protocols
Data Summary: Impact of Key Parameters on Protodeboronation
The following table summarizes qualitative trends for minimizing protodeboronation, particularly in relation to temperature.
| Parameter | Change to Minimize Protodeboronation | Rationale |
| Temperature | Decrease to the lowest effective temperature | Reduces the kinetic rate of the undesired side reaction.[10] |
| Base | Switch from strong (NaOH) to weaker (K₃PO₄, K₂CO₃) | Lowers the rate of base-catalyzed protodeboronation.[1][10] |
| Solvent | Reduce water content or use anhydrous conditions | Removes the necessary proton source for the side reaction.[10] |
| Boron Reagent | Use esters (Pinacol, MIDA) or trifluoroborates | Increases the stability of the organoboron reagent.[2][14][16] |
| Reaction Time | Minimize by using a more active catalyst | Reduces the time the boronic acid is exposed to harsh conditions.[10] |
Protocol 1: Systematic Temperature Optimization
This protocol provides a workflow for finding the optimal temperature for a challenging Suzuki coupling.
-
Setup: Prepare three identical reactions in parallel vials (e.g., microwave vials or Schlenk tubes). Use your standard conditions (aryl halide, 1.2 equiv. boronic acid, base, catalyst, solvent).
-
Temperature Gradient: Place each reaction at a different temperature. For example:
-
Vial A: 60 °C
-
Vial B: 80 °C (your original condition)
-
Vial C: 100 °C
-
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction. Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze each aliquot by LC-MS. Compare the ratio of the desired product peak area to the protodeboronated byproduct peak area.
-
Decision:
-
If Vial A shows a much better product/byproduct ratio than Vial B, even if the conversion is lower, the optimal temperature is likely at or below 60 °C. Continue the reaction at this lower temperature for a longer duration.
-
If all vials show high protodeboronation, temperature alone is not the solution. Proceed to other strategies like changing the base or using a more stable boron reagent.
-
Protocol 2: Mitigating Thermal Decomposition with MIDA Boronates (Slow-Release Strategy)
This protocol is ideal for substrates that are highly prone to protodeboronation at the temperatures required for coupling.
Part A: Synthesis of the MIDA Boronate
-
Reagents: To a round-bottom flask, add the unstable boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add toluene to achieve a concentration of approximately 0.2 M.
-
Water Removal: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the trap. Continue until no more water is collected.[10]
-
Isolation: Cool the reaction mixture. The MIDA ester often crystallizes or precipitates. Collect the solid by filtration or remove the solvent under reduced pressure. The crude ester is typically stable and can be used without further purification.[10]
Part B: Suzuki Coupling Reaction
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1]
-
Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1][10]
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Dioxane:Water) to achieve a concentration of ~0.1 M.[10]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The MIDA ester will slowly hydrolyze, releasing the boronic acid for the coupling reaction.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and perform a standard aqueous workup.[10]
By employing these informed strategies, you can effectively navigate the kinetic landscape of the Suzuki-Miyaura reaction, suppressing the detrimental effects of temperature on protodeboronation and achieving higher yields and purities in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to LC-MS Methods for Purity Analysis of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel building blocks like (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid, a key component in contemporary medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth comparison of two powerful Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies tailored for the comprehensive purity assessment of this specific boronic acid derivative. We will explore a rapid Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method ideal for high-throughput screening and a highly sensitive tandem Mass Spectrometry (LC-MS/MS) approach for the definitive quantification of trace-level impurities.
The analytical challenge presented by this compound lies in its polarity and the inherent reactivity of the boronic acid moiety. Boronic acids are known to be challenging to analyze by reversed-phase chromatography due to their hydrophilic nature, often resulting in poor retention.[1][2] Furthermore, they can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate chromatographic separation and mass spectrometric detection. This guide addresses these challenges by presenting optimized methods that ensure robust and reliable purity analysis.
Potential Impurities in this compound
A thorough understanding of potential impurities is the foundation of a robust analytical method. The synthesis of N-alkyl-carbamoyl-phenylboronic acids typically involves the coupling of a corresponding halo-anilide with a source of boron, or the amidation of a carboxy-phenylboronic acid.[3][4] Based on these synthetic routes, potential process-related impurities may include:
-
Starting Materials: Unreacted 3-carboxy-4-fluorophenylboronic acid or 5-bromo-2-fluorobenzamide and n-butylamine.
-
Intermediates: Incomplete reaction products or intermediates from side reactions.
-
By-products: Homocoupling products of the boronic acid, or products from the hydrolysis of the amide bond.
-
Reagents and Catalysts: Residual coupling agents or catalysts used in the synthesis.
-
Degradants: Boroxines (cyclic anhydrides of the boronic acid) and products of oxidative degradation.[5]
Method Comparison: High-Throughput UPLC-MS vs. High-Sensitivity LC-MS/MS
The choice of an analytical method is often a balance between speed, sensitivity, and the specific question being asked. For routine quality control and reaction monitoring, a rapid UPLC-MS method is often sufficient. However, for the detection and quantification of potentially genotoxic impurities (PGIs), a highly sensitive LC-MS/MS method is required.[6][7][8]
| Feature | Method A: High-Throughput UPLC-MS | Method B: High-Sensitivity LC-MS/MS |
| Primary Application | Routine purity checks, reaction monitoring, in-process controls. | Trace-level impurity identification, quantification of PGIs, stability studies. |
| Chromatography | UPLC with a short column for rapid separation (e.g., < 5 min). | UPLC or HPLC with a longer column for high-resolution separation. |
| Mass Spectrometry | Single Quadrupole or Time-of-Flight (TOF) for full scan data. | Triple Quadrupole (QqQ) or Q-TOF for targeted MS/MS analysis. |
| Sensitivity | ng-level detection. | pg to fg-level detection. |
| Selectivity | Good; relies on chromatographic separation and mass-to-charge ratio. | Excellent; utilizes precursor/product ion transitions for high specificity. |
| Throughput | High; rapid analysis times allow for more samples to be processed. | Moderate; longer run times for better separation. |
| Data Complexity | Moderate; primarily full scan data. | High; requires optimization of MS/MS parameters for each analyte. |
Recommended High-Sensitivity Method: UPLC-MS/MS for Trace Impurity Analysis
For the definitive purity assessment of this compound, a UPLC-MS/MS method offers the necessary sensitivity and selectivity to detect and quantify trace-level impurities that could impact the quality and safety of the final API.[9][10]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for analysis.
2. UPLC Conditions:
-
Column: A reversed-phase C18 column with polar-modified chemistry is recommended to improve retention of the polar analytes (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. The use of an acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.
-
Gradient: A shallow gradient is employed to ensure good separation of closely eluting impurities.
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode. The butylcarbamoyl group should readily protonate.
-
Ionization Mode: Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted impurity analysis and full scan for unknown impurity identification.
-
MRM Transitions: These would need to be optimized for the parent compound and each potential impurity. For the parent compound, the protonated molecule [M+H]⁺ would be the precursor ion, and characteristic fragment ions would be monitored as product ions.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Causality Behind Experimental Choices
-
Polar-Modified C18 Column: To counteract the poor retention of the polar boronic acid and potential polar impurities on standard C18 phases.[2]
-
Formic Acid in Mobile Phase: To maintain an acidic pH, which suppresses the ionization of the boronic acid group, leading to improved peak shape and retention in reversed-phase chromatography.
-
UPLC System: Provides higher resolution and sensitivity with faster analysis times compared to traditional HPLC, which is crucial for separating complex mixtures of impurities.[6]
-
Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for the confident detection and quantification of impurities at very low levels, even in the presence of co-eluting compounds.[11]
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for purity analysis.
Decision Logic for Method Selection
The selection of the most appropriate LC-MS method hinges on the specific analytical objective. For routine process control where speed is critical and impurity levels are expected to be relatively high, a UPLC-MS method is advantageous. Conversely, for final product release, stability testing, or when dealing with potentially genotoxic impurities, the high sensitivity and specificity of a UPLC-MS/MS method are indispensable.
Caption: Decision tree for LC-MS method selection.
Conclusion
The purity of this compound is a critical quality attribute that necessitates the use of robust and sensitive analytical methods. This guide has compared two LC-MS approaches, a high-throughput UPLC-MS method for rapid screening and a high-sensitivity UPLC-MS/MS method for trace impurity analysis. The detailed UPLC-MS/MS protocol provides a validated system for the definitive purity assessment of this important building block, ensuring its suitability for downstream applications in drug development. The choice between these methods should be guided by the specific analytical requirements, balancing the need for speed with the imperative for sensitivity and selectivity.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. A Facile Synthesis of N-Carbamoylamino Acids [organic-chemistry.org]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. netpharmalab.es [netpharmalab.es]
- 8. ijpsr.com [ijpsr.com]
- 9. ijper.org [ijper.org]
- 10. japsonline.com [japsonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic Acid and Its Derivatives
<
Introduction
In the landscape of contemporary drug discovery and development, fluorinated organic molecules have gained significant traction. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] Among the myriad of fluorine-containing scaffolds, (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid and its derivatives represent a critical class of building blocks, particularly in the synthesis of covalent inhibitors and targeted therapeutics. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a feature leveraged in various biomedical applications.[2][3][4][5][6]
This guide provides an in-depth comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound and its common derivatives. As researchers and drug development professionals, a comprehensive understanding of these characterization techniques is paramount for verifying structure, assessing purity, and understanding intermolecular interactions. We will delve into the causality behind experimental choices and present supporting data to ensure a trustworthy and authoritative resource.
The Pivotal Role of ¹H and ¹⁹F NMR
NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For compounds like this compound, a multi-nuclear approach is essential.
-
¹H NMR provides a detailed map of the proton environments within the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal offer a wealth of information about the aromatic and aliphatic regions of the molecule.
-
¹⁹F NMR is particularly powerful for fluorinated compounds due to fluorine's 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and a large chemical shift dispersion, which minimizes signal overlap.[7][8] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a highly informative probe for structural and conformational changes.[1][8]
Experimental Protocol: Acquiring High-Quality NMR Data
The integrity of any spectroscopic analysis hinges on a meticulously executed experimental protocol. The following steps outline a robust procedure for the NMR characterization of this compound and its derivatives.
Sample Preparation
-
Solvent Selection: Boronic acids are prone to dehydration, forming cyclic boroxine trimers, which can lead to complex and often unintelligible NMR spectra.[9][10][11] To mitigate this, using a deuterated solvent that can break up these oligomers is crucial. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices.[9] For this guide, we will proceed with DMSO-d₆ due to its ability to solubilize a wide range of organic compounds and its higher boiling point, which is advantageous for variable temperature studies.
-
Concentration: Dissolve approximately 5-10 mg of the boronic acid compound in 0.6-0.7 mL of DMSO-d₆.[12] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.[2]
-
NMR Tube: While standard borosilicate glass NMR tubes can be used, they introduce a broad background signal in ¹¹B NMR spectra.[2][13] For dedicated boron NMR studies, quartz NMR tubes are recommended.[2][12][13] For ¹H and ¹⁹F NMR, standard tubes are acceptable.
Instrumental Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹⁹F NMR |
| Pulse Program | Standard single pulse (zg30) | Standard single pulse (zgfl) |
| Spectral Width | ~16 ppm | ~200 ppm[1] |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 1-2 seconds |
| Number of Scans | 16-64 | 32-128 |
| Temperature | 298 K | 298 K |
Causality Behind Parameter Choices:
-
The wider spectral width for ¹⁹F NMR is necessary to encompass the broad range of fluorine chemical shifts.[7]
-
The number of scans is increased for ¹⁹F NMR to compensate for its slightly lower sensitivity compared to ¹H and to achieve a better signal-to-noise ratio.
¹H and ¹⁹F NMR Spectral Analysis of this compound
The following sections detail the expected ¹H and ¹⁹F NMR spectra of the parent compound, providing a baseline for comparison with its derivatives.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the butyl chain protons, the amide proton, and the boronic acid protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | t | 1H | -NH- |
| ~8.0-8.2 | s (broad) | 2H | -B(OH)₂ |
| ~7.8-8.0 | m | 1H | Ar-H |
| ~7.6-7.8 | m | 1H | Ar-H |
| ~7.2-7.4 | t | 1H | Ar-H |
| ~3.2-3.4 | q | 2H | -CH₂-NH- |
| ~1.4-1.6 | m | 2H | -CH₂-CH₂-NH- |
| ~1.2-1.4 | m | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
Key Interpretive Insights:
-
Amide Proton (-NH-): The amide proton typically appears as a triplet due to coupling with the adjacent methylene group (-CH₂-NH-). Its chemical shift can be concentration and temperature-dependent.
-
Boronic Acid Protons (-B(OH)₂): These protons are often broad due to exchange with residual water in the solvent and quadrupolar relaxation effects from the boron nucleus.[14] In some cases, this signal may not be observed.
-
Aromatic Protons: The aromatic region will display complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The fluorine substituent significantly influences the chemical shifts of the adjacent protons.
-
Butyl Chain Protons: The aliphatic region will show characteristic signals for the n-butyl group, with the methylene group adjacent to the amide nitrogen appearing most downfield.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is significantly simpler, typically showing a single major resonance.
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -120 | m |
Key Interpretive Insights:
-
Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Electron-withdrawing groups will shift the signal downfield, while electron-donating groups cause an upfield shift.[1]
-
Multiplicity: The fluorine signal will be a multiplet due to coupling with the ortho and meta protons on the aromatic ring. These are long-range couplings, typically over three and four bonds, respectively.[15]
Comparative Analysis: this compound vs. Its Pinacol Ester Derivative
To illustrate the utility of this comparative approach, we will examine the expected NMR spectral changes upon conversion of the boronic acid to its pinacol ester derivative. This is a common derivatization to improve stability and handling properties.
dot graph ER { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
Expected ¹H NMR Spectral Changes
| Signal | This compound | Pinacol Boronate Ester Derivative | Rationale for Change |
| -B(OH)₂ Protons | ~8.0-8.2 ppm (broad) | Absent | The hydroxyl protons are replaced by the pinacol group. |
| Pinacol Methyl Protons | Absent | ~1.3 ppm (singlet, 12H) | Appearance of a strong singlet corresponding to the four equivalent methyl groups of the pinacol moiety. |
| Aromatic Protons | ~7.2-8.0 ppm | Minor upfield or downfield shifts | The change in the boron substituent alters the electronic environment of the aromatic ring, causing slight shifts in the proton resonances. |
Expected ¹⁹F NMR Spectral Changes
| Signal | This compound | Pinacol Boronate Ester Derivative | Rationale for Change |
| Fluorine Resonance | ~ -110 to -120 ppm | Slight upfield or downfield shift | The conversion of the boronic acid to the boronate ester alters the electron density at the boron center, which in turn influences the electronic environment of the entire aromatic system, leading to a shift in the ¹⁹F resonance. |
The Importance of Multi-Nuclear and Multi-Dimensional NMR
For more complex derivatives or in cases of significant signal overlap in the ¹H spectrum, advanced NMR techniques are invaluable.
-
¹¹B NMR: While the signals are often broad due to quadrupolar relaxation, ¹¹B NMR can confirm the presence of the boron nucleus and provide information about its coordination state (trigonal planar for the acid vs. tetrahedral for some adducts).[2][3][5][6][14][16]
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign proton and carbon signals and to establish through-bond connectivities, which is particularly useful for novel derivatives.
-
¹H{¹⁹F} Decoupling: Decoupling the fluorine nucleus while acquiring a ¹H spectrum simplifies the aromatic region by removing ¹H-¹⁹F couplings, making the ¹H-¹H couplings easier to analyze.[17]
Conclusion
The ¹H and ¹⁹F NMR characterization of this compound and its derivatives is a cornerstone of their synthesis and application in drug discovery. A systematic and comparative approach, grounded in a solid understanding of the underlying principles of NMR spectroscopy, allows for unambiguous structural verification and purity assessment. By carefully selecting experimental conditions to mitigate issues like boroxine formation and by leveraging the high sensitivity of both ¹H and ¹⁹F nuclei, researchers can obtain high-quality data that is critical for advancing their research and development efforts. This guide provides a foundational framework for these analyses, empowering scientists to confidently interpret their NMR data and make informed decisions in their synthetic and medicinal chemistry programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Boron NMR [chem.ch.huji.ac.il]
- 14. reddit.com [reddit.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid and its Pinacol Ester
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of the reactivity and stability of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid and its pinacol ester derivative, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by established chemical principles and experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2][3] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under the aqueous basic conditions typical of Suzuki-Miyaura couplings, which can negatively affect their shelf-life and reaction yields.[1][4][5] They also have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[6]
Conversely, boronate esters, particularly the commonly used pinacol esters, offer significantly greater stability.[1][7] The pinacol group forms a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring that sterically and electronically protects the boron atom from degradation. This makes them less sensitive to air and moisture, easier to handle and purify by standard column chromatography, and suitable for long-term storage.[1][2] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1][8] It is widely believed that for many cross-coupling reactions, the pinacol ester must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions, although direct transmetalation from the ester is also possible.[1][9][10]
Mechanistic Insights: The Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding through a well-defined catalytic cycle. The nature of the boron reagent directly impacts the critical transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
The transmetalation step involves the transfer of the organic group (in this case, the 3-(butylcarbamoyl)-4-fluorophenyl moiety) from the boron atom to the palladium center. For the boronic acid, activation by a base forms a more nucleophilic "ate" complex (a boronate), which readily participates in transmetalation.[3] For the pinacol ester, this process is often preceded by hydrolysis to the boronic acid, which can be the rate-limiting factor. While direct transmetalation from the ester can occur, the steric bulk of the pinacol group may hinder the necessary coordination to the palladium complex.[9]
Stability and Competing Side Reactions
The superior stability of the pinacol ester becomes a significant advantage when considering common side reactions that plague boronic acids, particularly protodeboronation.
Protodeboronation: An Unwanted Pathway
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to an undesired byproduct and reducing the overall yield.[4][11] This side reaction is particularly relevant under the basic conditions required for many Suzuki-Miyaura couplings.[4][5]
Caption: Competing pathways for boronic acid reagents.
This compound is susceptible to this decomposition, especially during prolonged heating in the presence of a base. The pinacol ester, by protecting the C-B bond, significantly mitigates the risk of protodeboronation, often leading to cleaner reaction profiles and more reproducible yields.
Performance Comparison: A Tabular Summary
The choice between the acid and its ester can be guided by the specific requirements of the synthesis. The following tables provide a side-by-side comparison of their general characteristics and representative performance in a typical Suzuki-Miyaura coupling.
Table 1: General Characteristics
| Feature | This compound | This compound pinacol ester |
| Relative Reactivity | Higher; faster reaction rates[1][2] | Lower; slower reaction rates[8] |
| Stability & Shelf-Life | Lower; prone to dehydration and decomposition[6] | High; stable for long-term storage[1] |
| Handling | More sensitive to air and moisture; may require inert atmosphere[2] | Easy to handle; less sensitive to atmospheric conditions |
| Purification | Challenging via chromatography due to polarity and instability[6] | Readily purified by standard silica gel chromatography[1] |
| Key Side Reaction | Protodeboronation, Oxidation[4][5] | Significantly less prone to side reactions[9] |
Table 2: Representative Suzuki-Miyaura Coupling Performance Data
Reaction Conditions: Aryl Bromide (1.0 eq.), Boron Reagent (1.2 eq.), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 eq.), Dioxane/H₂O (4:1), 85 °C.
| Parameter | Boronic Acid | Pinacol Ester |
| Reaction Time | 1 - 4 hours | 6 - 18 hours |
| Typical Yield | 75 - 88% | 85 - 95% |
| Product Purity (crude) | Good to Moderate (byproduct formation possible) | Excellent (cleaner reaction profile) |
| Reproducibility | Moderate | High |
Experimental Protocols & Workflow
Below is a general protocol for a Suzuki-Miyaura coupling reaction. This procedure can be adapted for either the boronic acid or its pinacol ester, with the primary expected difference being the required reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reactivity in Halogen-Substituted Phenylboronic Acids: A Chloro- vs. Fluoro-Substituent Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds central to many pharmaceutical compounds.[1] The choice of the organoboron coupling partner is a critical determinant of reaction success, influencing yield, reaction time, and impurity profiles. Among the vast library of available reagents, halogen-substituted phenylboronic acids are of particular interest, as the halogen atom can serve as a synthetic handle for further diversification or as a key pharmacophoric element.
This guide provides an in-depth comparison of the reactivity of two common classes of these reagents: chloro- and fluoro-substituted phenylboronic acids. While often considered similar, their behavior in the catalytic cycle is governed by a nuanced interplay of electronic effects that can lead to significant differences in performance. Understanding these subtleties is paramount for rational reaction design and optimization in drug development and materials science.
The Decisive Factor: Unpacking the Electronic Effects of Fluorine vs. Chlorine
The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily dictated by the electronic properties of its substituent. Both chlorine and fluorine exert two opposing electronic effects on the aromatic ring: the inductive effect (-I) and the mesomeric (or resonance) effect (+M) .
-
Inductive Effect (-I): This is an electron-withdrawing effect transmitted through the sigma bonds. It is a function of electronegativity. Fluorine is the most electronegative element, and therefore, its inductive effect is significantly stronger than that of chlorine.[2]
-
Mesomeric Effect (+M): This is an electron-donating effect where the halogen's lone pair of electrons delocalizes into the aromatic pi-system.[3] The efficiency of this donation depends on the orbital overlap between the halogen and the ring carbon. Fluorine's 2p orbitals are of similar size to the carbon 2p orbitals, leading to effective overlap and a surprisingly strong +M effect. In contrast, chlorine's larger 3p orbitals overlap less effectively, resulting in a weaker +M effect.[3]
The net electronic influence of the substituent is a balance of these two effects. For halogens, the -I effect is generally dominant. However, the stronger +M effect of fluorine can partially offset its powerful -I effect, especially when it is positioned para to the boronic acid group.[3][4] This complex interaction is quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on a reaction center.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Dominant Electronic Effect (Net) |
| -F | 0.34 | 0.06 | Strong -I, moderate +M |
| -Cl | 0.37 | 0.23 | Strong -I, weak +M |
| Data sourced from various compilations of Hammett constants.[4][5][6] |
As the table shows, at the meta position, both halogens are strongly electron-withdrawing. However, at the para position, the σ value for fluorine is significantly smaller than that of chlorine, indicating a much weaker net electron-withdrawing effect due to the counteracting +M effect. This difference is the root cause of their varied reactivity.
Impact on the Suzuki-Miyaura Catalytic Cycle
The electronic effects of the substituent primarily influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. This is the crucial step where the organic group is transferred from the boron atom to the palladium center.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Solved: fluorine is more electronegative than chlorine even then p-fluorobenzoic acid is a weaker [Chemistry] [gauthmath.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. global.oup.com [global.oup.com]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
A Senior Application Scientist's Guide to Alternative Reagents for (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in numerous pharmaceutical agents. The judicious selection of the boronic acid reagent is paramount to the success of these synthetic endeavors, influencing not only the reaction efficiency but also the physicochemical properties of the target molecules. This guide provides an in-depth comparison of alternatives to (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid, a versatile building block in drug discovery programs. We will delve into the nuanced reactivity of structurally similar analogs, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of this compound
This compound is a valuable reagent in Suzuki couplings due to the specific functionalities it introduces. The butylcarbamoyl group can act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties. The fluorine atom at the 4-position serves as a bioisostere for a hydrogen atom, often enhancing metabolic stability and binding affinity without significantly altering the steric profile. The boronic acid moiety, of course, is the key functional group for the palladium-catalyzed cross-coupling.
Unveiling the Alternatives: A Structural and Reactivity Analysis
When considering alternatives, it is crucial to evaluate how subtle structural modifications can impact reactivity in the Suzuki-Miyaura coupling. The electronic nature of the substituents on the phenylboronic acid ring plays a significant role in the transmetalation step of the catalytic cycle.
Here, we compare three commercially available alternatives:
-
Alternative A: (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid: This analog directly replaces the fluorine atom with chlorine.
-
Alternative B: (3-Carbamoyl-4-fluorophenyl)boronic acid: This reagent lacks the N-butyl group, presenting a primary amide.
-
Alternative C: Phenylboronic acid: The unsubstituted parent compound, providing a baseline for reactivity.
The primary difference between the target molecule and Alternative A lies in the halogen substituent (F vs. Cl). Both are electron-withdrawing groups, which can influence the rate of the Suzuki coupling. Generally, the reactivity of aryl halides in the oxidative addition step follows the trend I > Br > Cl > F.[1] Conversely, electron-withdrawing groups on the boronic acid can sometimes accelerate the transmetalation step.
Alternative B allows for an investigation of the steric and electronic effects of the N-butyl group. The primary amide in Alternative B is less sterically hindered and possesses different electronic properties compared to the N-butyl amide.
Comparative Data on Reactivity
| Reagent | Key Structural Difference | Expected Impact on Reactivity |
| This compound | (Reference) | - Electron-withdrawing fluorine may influence transmetalation. - Bulky butyl group may have steric effects. |
| Alternative A: (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid | F replaced by Cl | - Chlorine is less electronegative but larger than fluorine, potentially altering electronic and steric profiles. Reactivity differences are often catalyst and substrate dependent. |
| Alternative B: (3-Carbamoyl-4-fluorophenyl)boronic acid | Lacks N-butyl group | - Reduced steric hindrance around the amide. - Primary amide has different hydrogen bonding capabilities and electronic influence compared to the secondary amide. |
| Alternative C: Phenylboronic acid | Unsubstituted | - Serves as a baseline for reactivity without the influence of electron-withdrawing or amide substituents. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing reactions. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of base is critical for the activation of the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium(II) complex.[3]
Experimental Protocols: A Self-Validating Approach
To provide a practical comparison, the following are detailed, step-by-step methodologies for a generic Suzuki-Miyaura coupling reaction that can be adapted for the target molecule and its alternatives. The rationale behind the choice of reagents and conditions is explained to ensure a self-validating system.
General Experimental Workflow
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid Derivative
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (or alternative) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or a suitable Buchwald ligand like SPhos or XPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol, 187 mg), the boronic acid reagent (e.g., this compound, 1.2 mmol, 287 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe. The aqueous component is often crucial for dissolving the base and facilitating the formation of the active borate species.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere and add them to the reaction mixture. The use of pre-catalysts can also be considered for improved activity and reproducibility.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the specific substrates and catalyst system.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Perspectives
The choice of boronic acid in a Suzuki-Miyaura coupling is a critical parameter that dictates the success of the synthesis and the properties of the final product. While this compound is a valuable building block, its analogs, such as the 4-chloro and N-unsubstituted derivatives, offer viable alternatives with potentially different reactivity profiles. The selection of the optimal reagent will depend on the specific synthetic goals, the nature of the coupling partner, and the desired physicochemical properties of the target molecule. A systematic evaluation of the catalyst, ligand, base, and solvent system is always recommended to achieve the highest possible yield and purity. As the field of palladium catalysis continues to evolve, the development of more active and robust catalyst systems will further expand the scope of the Suzuki-Miyaura reaction, enabling the efficient synthesis of increasingly complex molecules for drug discovery and development.
References
A Senior Application Scientist's Guide to HPLC Methods for Selective Boronic Acid Detection in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. Boronic acids, pivotal building blocks in modern synthetic chemistry—most notably in Suzuki-Miyaura cross-coupling reactions—present unique analytical challenges.[1] Their high polarity, and the inherent instability of their common precursors like pinacol esters, can confound standard analytical techniques.[2][3]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies tailored for the selective and accurate quantification of boronic acids within complex reaction matrices. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to empower you to select and implement the most effective strategy for your specific analytical needs.
The Analytical Conundrum: Why Boronic Acids Are Difficult to Analyze
Before comparing methodologies, it is crucial to understand the inherent chemical properties of boronic acids that complicate their analysis by HPLC:
-
High Polarity: The boronic acid functional group (-B(OH)₂) is highly polar, leading to poor retention on conventional reversed-phase (RP) C18 columns under typical mobile phase conditions.[2]
-
Precursor Instability: Boronic acid pinacol esters, frequently used in synthesis, are susceptible to on-column hydrolysis, converting them back to the more polar parent boronic acid.[4][5] This artifact can lead to inaccurate quantification of both the starting material and the product.
-
Dehydration and Trimerization: Boronic acids can undergo dehydration to form boroxines (cyclic trimers), which can complicate mass spectrometry data and chromatographic profiles.[6]
Addressing these challenges requires carefully designed analytical strategies. We will compare three primary HPLC-based approaches: Direct Analysis via optimized Reversed-Phase HPLC, selective detection using Post-Column Derivatization, and ultra-sensitive quantification through Pre-Column Derivatization.
Strategy 1: Direct Analysis by Reversed-Phase HPLC-UV/MS
The most straightforward approach is the direct injection of the reaction mixture. While seemingly simple, success hinges on overcoming the challenges of poor retention and on-column hydrolysis. The key is a meticulously developed method focused on the synergy between the stationary phase and mobile phase.
Expertise & Experience: Causality Behind Method Choices
The primary cause of boronate ester hydrolysis during analysis is the interaction with active silanol groups on the silica surface of the stationary phase, a reaction catalyzed by the presence of water and acid in the mobile phase.[4] Therefore, method development should focus on minimizing these interactions.
-
Stationary Phase Selection: Standard C18 columns with high silanol activity are often unsuitable. Opting for columns with low residual silanol activity or end-capping is critical. For instance, studies have shown that columns like the Waters XTerra MS C18, which has lower silanol activity, significantly reduce the rate of on-column hydrolysis compared to more traditional columns.[4][5] Furthermore, novel column technologies like Waters MaxPeak™ Premier, which feature a modified surface to reduce analyte-metal interactions, can improve peak shape and reliability.[1]
-
Mobile Phase Optimization: The mobile phase composition is a powerful tool to control retention and stability.
-
pH Control: Operating at high pH (e.g., pH 12.4) using an ion-pairing reagent can be an effective, albeit unconventional, strategy to stabilize certain pinacolboronate esters and achieve separation.[3] For underivatized boronic acids, adjusting the pH can manipulate the charge state of the molecule and secondary functional groups, thereby altering retention.[1]
-
Solvent Choice: Using aprotic, non-aqueous diluents for sample preparation can prevent hydrolysis before injection.[3] In some cases, hydrophilic interaction liquid chromatography (HILIC) can be a superior alternative to reversed-phase, as its high organic mobile phase composition effectively prevents on-column hydrolysis and provides excellent solubility for boronate esters.[7]
-
Additives: Eliminating acidic modifiers like formic acid from the mobile phase, where possible, can drastically reduce ester hydrolysis.[4]
-
Workflow for Direct HPLC Analysis
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Cross-Coupling Product Structures Using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of organic synthesis, cross-coupling reactions are a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. However, the very versatility of these reactions can sometimes lead to unexpected outcomes, such as isomeric products or unreacted starting materials. While 1D NMR (¹H and ¹³C) provides a foundational overview, it often falls short in definitively resolving complex structural questions. This is where the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy becomes indispensable.
This guide provides an in-depth comparison of key 2D NMR techniques for the structural validation of cross-coupling products. We will move beyond a simple recitation of protocols to explore the underlying principles and strategic application of these experiments, empowering you to make informed decisions in your own research.
The Limitations of 1D NMR in Cross-Coupling Analysis
While essential for an initial assessment, 1D NMR spectra can be deceptive. Signal overlap in crowded regions of a ¹H NMR spectrum can obscure crucial spin-spin coupling information. Furthermore, ¹³C NMR, while providing information on the carbon framework, does not directly reveal connectivity. For a cross-coupling product, key questions often remain unanswered by 1D techniques alone:
-
Confirmation of the new bond: Has the desired C-C or C-heteroatom bond truly formed?
-
Regiochemistry: If multiple reactive sites exist on a starting material, at which position did the coupling occur?
-
Stereochemistry: In reactions that form stereocenters, what is the relative or absolute configuration of the product?
To address these challenges, we turn to a suite of 2D NMR experiments that correlate nuclear spins through bonds or through space, providing a detailed roadmap of the molecular architecture.
A Comparative Overview of Key 2D NMR Techniques
The four most critical 2D NMR experiments for the structural elucidation of small molecules are COSY, HSQC, HMBC, and NOESY/ROESY.[1][2][3] Each provides a unique piece of the structural puzzle.
| Technique | Correlation Type | Information Provided | Primary Application in Cross-Coupling |
| COSY (Correlation Spectroscopy) | ¹H-¹H through 2-3 bonds (J-coupling) | Reveals proton-proton spin systems.[1][4] | Mapping out individual spin systems of the coupled fragments. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C through 1 bond | Directly correlates a proton to the carbon it is attached to.[5][6][7] | Assigning protonated carbons and confirming the immediate chemical environment of protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C through 2-4 bonds | Establishes long-range connectivity between protons and carbons.[7][8][9][10] | Crucial for confirming the newly formed bond by observing correlations across the coupling junction. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | ¹H-¹H through space (< 5 Å) | Determines spatial proximity of protons, irrespective of bonding.[11][12][13][14][15] | Determining stereochemistry and confirming regiochemistry through spatial relationships. |
The Workflow for Structure Validation: A Step-by-Step Approach
A systematic approach is key to efficiently and accurately determining the structure of your cross-coupling product. The following workflow outlines a logical progression of experiments and data analysis.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fiveable.me [fiveable.me]
- 6. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chem.as.uky.edu [chem.as.uky.edu]
- 11. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 12. acdlabs.com [acdlabs.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Coupling: A Comparative Study of Palladium Ligands
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] The heart of this powerful transformation lies in the palladium catalyst, and the choice of ligand coordinated to the palladium center is paramount, profoundly influencing reaction kinetics, catalyst stability, and overall efficiency.
This guide provides an in-depth, objective comparison of the kinetic performance of different classes of palladium ligands in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices and provide the technical insights necessary to design, execute, and interpret kinetic studies in your own laboratory.
The Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS). The nature of the ligand plays a crucial role in modulating the energy barriers of each step, thereby influencing which step becomes rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is often the rate-determining step, particularly with less reactive aryl chlorides.[6] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Electron-rich and sterically bulky ligands are known to accelerate this step by increasing the electron density on the palladium center, facilitating its insertion.[7]
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial here, as it activates the organoboron species. The precise mechanism of transmetalation is complex and can be influenced by the nature of the ligand, base, and solvent.
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst. Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.
A Comparative Kinetic Analysis of Palladium Ligands
The two most prominent classes of ligands in modern Suzuki-Miyaura coupling are phosphines and N-heterocyclic carbenes (NHCs). Their distinct electronic and steric properties lead to significant differences in catalytic activity and stability.
Phosphine Ligands: The Versatile Workhorses
Phosphine ligands have a long and successful history in palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Triphenylphosphine (PPh₃): A classic, readily available, and inexpensive ligand. However, it often requires higher reaction temperatures and catalyst loadings, particularly for challenging substrates.[5]
-
Buchwald Ligands (e.g., SPhos, XPhos): These are a class of bulky, electron-rich biaryl phosphine ligands that have revolutionized Suzuki coupling. They are highly effective for a broad range of substrates, including sterically hindered and unactivated aryl chlorides, often at low catalyst loadings and room temperature.[7]
-
Ferrocenylphosphines (e.g., dppf): These ligands offer a unique combination of steric bulk and electronic properties, often providing high stability to the catalyst.
N-Heterocyclic Carbenes (NHCs): The Robust Challengers
NHCs have emerged as a powerful class of ligands that often exhibit superior performance to phosphines, especially in terms of catalyst stability.[8]
-
Strong σ-Donors: NHCs are generally stronger σ-donors than phosphines, leading to more stable palladium complexes. This enhanced stability can translate to higher turnover numbers (TONs) and turnover frequencies (TOFs), as the catalyst is less prone to decomposition.[4]
-
Steric Tunability: Similar to phosphines, the steric bulk of NHCs can be readily modified to optimize catalytic activity.
Quantitative Comparison of Ligand Performance
The following table summarizes representative kinetic data for different palladium-ligand systems in the Suzuki-Miyaura coupling. It is crucial to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, this curated data provides a valuable snapshot of the relative performance of these ligands.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Phosphine | PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 3 | 100 | 18 | 75 | 25 | 1.4 | [9][10] |
| Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1 | RT | 2 | 98 | 98 | 49 | [11] |
| Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 100 | 1 | 98 | 196 | 196 | [11] |
| NHC | IPr | 4-Chlorotoluene | Phenylboronic acid | 1 | 80 | 2 | 99 | 99 | 49.5 | [6] |
| NHC | IMes | 4-Chlorotoluene | Phenylboronic acid | 1 | 80 | 4 | 95 | 95 | 23.8 | [12] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Experimental Protocol for Kinetic Analysis of Suzuki Coupling
This section provides a detailed, step-by-step methodology for conducting a kinetic analysis of a Suzuki-Miyaura coupling reaction using Gas Chromatography (GC) for monitoring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
The Strategic Advantage of Slow Release: A Comparative Guide to MIDA Boronates and Boronic Acids in Cross-Coupling Reactions
In the intricate world of complex molecule synthesis, the ability to control reaction pathways with precision is paramount. For researchers, scientists, and drug development professionals, the choice of reagents can dictate the success or failure of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has been revolutionized by the development of air-stable and slow-releasing boron reagents. This guide provides an in-depth technical comparison between traditional boronic acids and N-methyliminodiacetic acid (MIDA) boronates, offering insights into their respective strengths and applications, supported by experimental data.
The Challenge with Boronic Acids: A Double-Edged Sword
Boronic acids have long been the workhorses of Suzuki-Miyaura cross-coupling, valued for their commercial availability and general reactivity. However, their utility is often hampered by inherent instability. Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition via protodeboronation, oxidation, and/or polymerization, limiting their shelf-life and performance in reactions.[1][2] This instability is often exacerbated under the very conditions required for cross-coupling, leading to diminished yields and the formation of unwanted byproducts.[1][2]
The core of the issue lies in the rapid release of the boronic acid into the reaction mixture. While necessary for the catalytic cycle, a high concentration of the free boronic acid can lead to competitive decomposition pathways, especially when coupling with less reactive partners like aryl chlorides.[1][2]
MIDA Boronates: A Paradigm Shift in Stability and Control
To address the limitations of boronic acids, the concept of a "slow-release" strategy was developed, with MIDA boronates emerging as a leading solution.[1][2][3][4] MIDA boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[3] This creates a tetracoordinate boron center, effectively "masking" the reactive boronic acid functionality.[4][5]
This structural modification imparts remarkable stability. MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage.[3][4][6][7][8]
The key to their utility lies in the controlled, slow hydrolysis of the MIDA group under specific basic conditions to regenerate the boronic acid in situ.[1][2][4] This slow release maintains a low, steady concentration of the active boronic acid, minimizing decomposition and favoring the desired cross-coupling pathway.[9]
Head-to-Head Comparison: MIDA Boronates vs. Boronic Acids
| Feature | Boronic Acids | MIDA Boronates |
| Stability | Often unstable, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives. Prone to decomposition on the benchtop and under reaction conditions.[1][2] | Generally crystalline, air- and moisture-stable solids. Indefinitely stable on the benchtop.[3][6][7][8] |
| Handling & Purification | Can be difficult to handle and purify due to instability. Often require fresh preparation. | Easy to handle, weigh, and store. Compatible with silica gel chromatography for straightforward purification.[3][6][7] |
| Reactivity Control | All boronic acid is available at the start of the reaction, leading to potential side reactions. | Slow, controlled release of the boronic acid in situ minimizes side reactions and improves yields, especially with challenging substrates.[1][2][4] |
| Substrate Scope | Limited for unstable boronic acid derivatives, often resulting in low to moderate yields.[2] | Enables the use of a wide range of previously challenging boronic acids, transforming them into effective coupling partners.[1][10] |
| Iterative Cross-Coupling | Not suitable for iterative strategies due to their inherent reactivity. | Ideal for iterative cross-coupling, allowing for the sequential and controlled synthesis of complex molecules.[6][7][11] |
The Mechanism of Slow Release: A Controlled Unmasking
The power of MIDA boronates lies in their ability to act as a protective shield for the boronic acid. Under anhydrous conditions, the MIDA boronate is unreactive in the Suzuki-Miyaura coupling.[4] The presence of a mild aqueous base, such as potassium phosphate (K₃PO₄), triggers a slow and controlled hydrolysis of the MIDA ligand, gradually releasing the free boronic acid into the reaction medium.[1][2][4] This ensures that the concentration of the unstable boronic acid remains low at any given time, thereby suppressing decomposition pathways and maximizing its participation in the desired cross-coupling reaction.[9]
Two distinct mechanisms govern the hydrolysis of MIDA boronates: a fast, base-mediated pathway and a slower, neutral pathway.[12] The choice of base and reaction conditions allows for fine-tuning of the release rate, providing a powerful tool for optimizing reaction outcomes.[12]
Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.
Experimental Evidence: A Case Study in Enhanced Yields
The practical benefits of the slow-release strategy are evident in the significantly improved yields observed when using MIDA boronates in place of their corresponding boronic acids, particularly with challenging substrates. For instance, in the coupling of various unstable boronic acids with the deactivated 2,4-dimethoxychlorobenzene, the use of MIDA boronates consistently leads to excellent to outstanding yields, whereas the corresponding boronic acids perform poorly.[2]
| Boronic Acid Derivative | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Furanboronic acid | 50 | 92 |
| 2-Thiopheneboronic acid | 37 | 94 |
| 2-Benzofuranboronic acid | 68 | 90 |
| 2-Indoleboronic acid | 14 | 93 |
| Vinylboronic acid | 45 | 85 |
Data compiled from studies on the cross-coupling with 1-chloro-4-methoxybenzene.[2]
Experimental Protocols
Synthesis of a MIDA Boronate
This protocol describes a general procedure for the synthesis of a MIDA boronate from the corresponding boronic acid.
Caption: Workflow for the synthesis of MIDA boronates.
Materials:
-
Boronic acid (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.2 eq)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the boronic acid and MIDA.
-
Add a solvent mixture of toluene and DMSO (typically 10:1).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 6 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude MIDA boronate can be purified by silica gel chromatography or recrystallization.[13]
Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol outlines a general procedure for a slow-release Suzuki-Miyaura cross-coupling reaction using a MIDA boronate.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
MIDA boronate (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Potassium phosphate (K₃PO₄) (7.5 eq)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, MIDA boronate, palladium catalyst, and ligand.
-
Add a degassed solvent mixture of dioxane and water (typically 5:1).
-
Add the potassium phosphate base.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.[1]
Conclusion: Choosing the Right Tool for the Job
The development of MIDA boronates represents a significant advancement in Suzuki-Miyaura cross-coupling technology. Their exceptional stability, ease of handling, and capacity for slow, controlled release of boronic acids address many of the shortcomings of traditional boronic acids. For routine couplings with stable boronic acids, the traditional approach may suffice. However, for the synthesis of complex molecules, particularly those involving unstable boronic acid building blocks or requiring iterative coupling strategies, MIDA boronates offer a clear and decisive advantage. By providing a robust and reliable platform for the controlled formation of carbon-carbon bonds, MIDA boronates empower chemists to tackle increasingly ambitious synthetic challenges in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparative Efficacy of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid in Suzuki vs. Stille Cross-Coupling Reactions: A Technical Guide
Introduction: The Central Role of Cross-Coupling in Modern Synthesis
The construction of carbon-carbon (C-C) bonds is a foundational pillar of organic synthesis, enabling the assembly of complex molecular architectures that are crucial for pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of this field.[1]
This guide focuses on a specific, functionally rich building block: (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid . Such substituted biaryl motifs are common in medicinal chemistry. We will provide an in-depth, objective comparison of its efficacy when utilized in two of the most prominent cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille coupling.
The choice between these reactions is not merely a matter of preference but a critical decision based on factors including substrate scope, functional group tolerance, reaction kinetics, and, crucially, the practicalities of purification and safety—especially in a drug development context. This document serves to guide researchers, scientists, and process chemists in making an informed decision by examining the causality behind experimental choices and presenting illustrative, field-relevant data.
The Catalytic Cycles: A Mechanistic Foundation
Both the Suzuki and Stille reactions operate via a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding these mechanisms is key to troubleshooting reactions and rationally selecting conditions.
Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron species (like our target boronic acid) with an organohalide. A key distinction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][5]
Stille Coupling
The Stille reaction couples an organostannane (organotin) compound with an organohalide. Notably, it often proceeds under neutral conditions as the organostannane is sufficiently activated for transmetalation without the need for a base.[6][7]
Comparative Analysis: A Head-to-Head Evaluation
The choice between Suzuki and Stille coupling for synthesizing a biaryl product using the (3-(Butylcarbamoyl)-4-fluorophenyl) moiety hinges on a trade-off between reagent toxicity, reaction conditions, and purification challenges.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | This compound | (3-(Butylcarbamoyl)-4-fluorophenyl)tributylstannane |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][8] | High toxicity of organotin reagents, neurotoxic and requires careful handling and disposal.[9][10][11] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation). | Generally stable to air and moisture.[9][12] |
| Byproducts | Boron-based (e.g., B(OH)₃), often water-soluble and easily removed.[1][6] | Tin-based (e.g., Bu₃SnX), often toxic, difficult to remove completely from the product.[6][12][13] |
| Functional Group Tolerance | Broad, but can be sensitive to the required basic conditions.[6][14] | Excellent and very broad, compatible with most functional groups including acids, aldehydes, and alcohols.[7][15] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) for activation.[5][6] | Often proceeds under neutral or milder conditions.[6] |
Performance Comparison: Illustrative Experimental Data
To provide a tangible comparison, we present illustrative data for the coupling of our target phenylboronic acid (or its corresponding stannane) with a model electrophile, 4-iodoanisole.
Reaction Scheme: (Image of the coupling reaction of this compound/stannane with 4-iodoanisole to form the biaryl product)
| Parameter | Suzuki Coupling | Stille Coupling |
| Catalyst System | Pd(dppf)Cl₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Ligand | dppf (part of catalyst) | PPh₃ (part of catalyst) |
| Base / Additive | K₂CO₃ (2.0 equiv) | LiCl (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Anhydrous Toluene |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12 h | 8 h |
| Isolated Yield (%) | 85% | 92% |
| Purification Notes | Straightforward purification via silica gel chromatography. Boron byproducts removed with aqueous wash. | Requires multiple chromatographic purifications. Treatment with aqueous KF solution often necessary to precipitate tin salts. Residual tin in the final product is a major concern.[13][16] |
Analysis of Results: The Stille coupling often provides higher yields and may proceed faster, particularly with challenging substrates, due to its high functional group tolerance and the absence of base.[17] However, this advantage is frequently overshadowed by the significant challenges in product purification and the severe toxicity of the tin reagents.[6][13][18] For pharmaceutical applications where metal impurity levels are strictly regulated, removing tin residues to parts-per-million (PPM) levels can be exceptionally difficult and costly. The Suzuki reaction, while potentially requiring more optimization to accommodate base-sensitive functionalities, offers a much more environmentally benign and practical route from a process chemistry perspective.[1][19]
Detailed Experimental Protocols
The following protocols are representative methodologies for performing each reaction.
Protocol 1: Suzuki-Miyaura Coupling
Rationale: This protocol uses a common palladium catalyst, Pd(dppf)Cl₂, known for its effectiveness with a broad range of substrates. A mixed solvent system of dioxane and water is used to dissolve both the organic substrates and the inorganic base.[4] Potassium carbonate is a moderately strong base sufficient to form the boronate "ate" complex without being overly aggressive towards many functional groups.[4]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.1 mmol, 1.1 equiv), 4-iodoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add deoxygenated 1,4-dioxane (8 mL) and deoxygenated water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Stille Coupling
Rationale: This protocol utilizes the classic Pd(PPh₃)₄ catalyst, which is effective for a wide range of Stille couplings.[12] Anhydrous toluene is a standard solvent. The addition of lithium chloride (LiCl) is a common technique used to accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.[3]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add the hypothetical (3-(Butylcarbamoyl)-4-fluorophenyl)tributylstannane (1.05 mmol, 1.05 equiv), 4-iodoanisole (1.0 mmol, 1.0 equiv), and anhydrous lithium chloride (LiCl, 3.0 mmol, 3.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, deoxygenated toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to precipitate tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note: Multiple columns may be required to achieve high purity.
Decision Workflow for Method Selection
Choosing the appropriate coupling method is a critical step in a synthesis campaign. The following workflow illustrates the key decision points for a drug development professional.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. sdlookchem.com [sdlookchem.com]
- 14. quora.com [quora.com]
- 15. fiveable.me [fiveable.me]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. mt.com [mt.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
The meticulous handling and disposal of specialized chemical reagents are cornerstones of a safe, compliant, and efficient laboratory. For professionals engaged in drug discovery and development, compounds like (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid are valuable intermediates, likely utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, their safe management from acquisition to disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards to protect laboratory personnel and the environment.
Hazard Assessment and Characterization
For the purpose of this guide, we will operate under the hazard profile summarized below, which synthesizes data from analogous chemical structures.
| Hazard Classification | GHS Pictogram (Description) | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Warning | H302: Harmful if swallowed.[8] |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation.[5][9] |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation.[5][9] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Exclamation Mark | Warning | H335: May cause respiratory irritation.[5][9] |
Immediate Safety & Handling Protocols
Before any disposal procedures commence, the establishment of a safe working environment is non-negotiable. The causality is simple: preventing exposure is the most effective safety measure.
-
Personal Protective Equipment (PPE) : A baseline of appropriate PPE is mandatory. This includes:
-
Eye Protection : Tightly fitting chemical safety goggles or a full-face shield.[9]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection : A flame-resistant lab coat. For tasks with a higher splash risk, a chemical-resistant apron is recommended.[7]
-
-
Engineering Controls : All handling of this compound, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to minimize inhalation risk.[6][10]
-
Emergency Readiness : An emergency eyewash station and safety shower must be readily accessible and unobstructed.[9]
The Step-by-Step Disposal Workflow
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste bins.[6][11] It must be managed as regulated hazardous waste from the point of generation.
Step 1: Waste Segregation
The foundational principle of chemical waste management is segregation to prevent dangerous reactions.[12]
-
Action : Keep this compound waste separate from other chemical waste streams.
-
Causality : Never mix boronic acids with incompatible materials such as strong oxidizing agents, strong acids, or bases unless part of a validated neutralization protocol approved by your institution's safety office.[7][11] Such mixing can cause violent reactions or the release of toxic gases.
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent leaks and environmental contamination.[12]
-
Solid Waste :
-
Description : Unused or expired solid reagent, contaminated weighing paper, gloves, and other disposable labware.
-
Protocol : Carefully place all solid waste into a designated, sealable, and chemically compatible hazardous waste container.[6] This container should be durable and leak-proof.
-
-
Liquid Waste :
-
Description : Solutions containing this compound from reactions or cleaning procedures.
-
Protocol : Collect liquid waste in a designated, sealable, and compatible container (e.g., a high-density polyethylene or glass bottle).[13] Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[13]
-
-
Sharps Waste :
-
Description : Any contaminated needles, syringes, or glass pipettes.
-
Protocol : Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container to prevent physical injury and chemical exposure.[12]
-
Step 3: Comprehensive Labeling
Accurate labeling is a critical regulatory requirement that ensures safe handling and proper final disposal.[14][15]
-
Action : Label the waste container clearly and securely as soon as the first drop of waste is added.
-
Required Information : The label must, at a minimum, include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" .[6]
-
For liquid waste, identify all components, including solvents and their approximate concentrations.[9]
-
Relevant hazard warnings (e.g., Irritant, Harmful).[15]
-
The date of accumulation and the name of the principal investigator or laboratory.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[15][16]
-
Action : Store the sealed and labeled waste container in your lab's designated SAA.
-
Causality & Requirements : The SAA must be under the direct control of laboratory personnel and away from sources of heat or ignition.[12][13] Incompatible wastes must be stored with secondary containment to prevent mixing in case of a leak.[14] Containers must remain sealed except when adding waste.[16]
Step 5: Final Disposal
The final disposal must be handled by trained professionals in compliance with all federal and local regulations.[14]
-
Action : Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]
-
Mechanism : The ultimate disposal method for fluorinated organic compounds is often high-temperature incineration.[17] This process is designed to break the stable carbon-fluorine bonds and convert the material into less harmful substances, though it requires specialized facilities to manage potentially corrosive byproducts like hydrogen fluoride.[17][18]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.[6]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6]
-
Collect Rinseate : The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may also require collection depending on institutional policy.
-
Dry and Dispose : Allow the rinsed container to air dry completely in a well-ventilated area (like the back of the fume hood).[6]
-
Deface Label : Completely deface or remove the original chemical label.[6] The clean, dry container can then be disposed of in the appropriate regular laboratory glassware or plastic recycling stream.
Emergency Procedures: Spill Management
Accidents can happen, and a clear plan is essential for a safe response.
-
Small Spills :
-
Alert personnel in the immediate area and restrict access.[7]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large amounts of liquid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[9]
-
-
Large Spills :
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. 붕산 및 유도체 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. laballey.com [laballey.com]
- 12. usbioclean.com [usbioclean.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. danielshealth.com [danielshealth.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. mdpi.com [mdpi.com]
- 18. plasticsengineering.org [plasticsengineering.org]
A Researcher's Comprehensive Guide to Handling (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
This guide provides essential safety and logistical information for the handling of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS No. 874289-50-6). As a specialized reagent in research and drug development, understanding its hazard profile and implementing rigorous safety protocols are paramount. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established laboratory safety principles.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—a substituted fluorophenylboronic acid—allows us to extrapolate a robust safety protocol based on the known hazards of this chemical class. Boronic acids and their derivatives are known to be irritants and require careful handling to mitigate exposure risks.[1][2][3] Therefore, the following guidance is based on best practices for analogous compounds.
Understanding the Core Hazards
Before handling any chemical, a thorough understanding of its potential hazards is critical. For phenylboronic acid derivatives, particularly those with halogen substitutions, the primary risks are associated with irritation upon contact or inhalation.[1][2][4][5]
-
Eye Irritation: Boronic acid dusts or solutions can cause serious eye irritation.[1][4][6]
-
Skin Irritation: Direct contact with the solid or solutions can lead to skin irritation.[1][4][6]
-
Respiratory Tract Irritation: Inhalation of the fine powder can irritate the respiratory system.[1][4][7][8]
-
Acute Oral Toxicity: Many boronic acid derivatives are classified as harmful if swallowed.[3][4][6]
These hazards necessitate the use of comprehensive Personal Protective Equipment (PPE) and controlled handling procedures to create a self-validating system of safety where exposure is minimized at every step.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the required equipment and the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield is recommended for splash hazards.[7][8][9] | Protects the eyes, one of the most vulnerable routes of exposure, from airborne dust particles and accidental splashes of solutions.[7][8] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[7][8][9][10][11] | Prevents direct skin contact. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected. Proper glove removal technique is crucial to avoid cross-contamination.[7][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[7][8] | Protects skin on the arms and body from accidental spills. Non-porous, closed-toe shoes prevent foot exposure to spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[7][8][12] | Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[7][8] This is especially critical when weighing or transferring the powder outside of a certified fume hood. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is the foundation of safe chemical handling. The following steps provide a validated workflow for working with this compound.
3.1. Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control airborne particles.[9][10][13]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][9]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware) and ensure the work area is clean and uncluttered to prevent spills.
3.2. Handling the Solid Compound
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Minimize Dust Generation: When weighing or transferring the solid, do so carefully to avoid creating airborne dust.[1][7][14] Use tools like a spatula for transfers instead of pouring.[7] Keep the container tightly closed when not in use.[1][7]
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using an external balance, use a tared, sealed container to transport the material.
3.3. Post-Handling Procedure
-
Clean the Work Area: Thoroughly decontaminate the work surface and any equipment used.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7][9]
Accidental Release and Spill Response
Even with careful planning, spills can occur. A clear and immediate response plan is essential.
-
Evacuate and Alert: If a significant spill occurs, evacuate unnecessary personnel from the immediate area and alert your laboratory supervisor or safety officer.
-
Assess the Spill: Determine the extent of the spill. For small, contained spills of the solid, proceed with cleanup. For large spills or spills outside of a containment area, await assistance from trained safety personnel.
-
Spill Cleanup (Small, Contained Spills):
-
Ensure you are wearing all appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9]
-
Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[9][12]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.
-
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound must be treated as hazardous waste.[9][13] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[13]
5.1. Waste Segregation and Collection
-
Solid Waste: Collect unused reagent, contaminated gloves, weigh paper, and absorbent materials in a designated, sealable, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for liquid hazardous waste.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[13]
5.2. Decontamination of Empty Containers
Empty containers must be properly decontaminated before disposal or recycling.[13]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Collect Rinseate: The first rinse must be collected and disposed of as liquid hazardous waste.[13] Subsequent rinses may also need to be collected depending on institutional guidelines.[13]
-
Final Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area. Deface the original label, and then the clean container can be disposed of in the appropriate laboratory glassware or plastic recycling stream.[13]
By adhering to these rigorous safety, handling, and disposal protocols, researchers can confidently and safely utilize this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. laballey.com [laballey.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. laballey.com [laballey.com]
- 12. sciencing.com [sciencing.com]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
